molecular formula C15H14O3 B6296523 4-Methyl-2-(phenylmethoxy)benzoic acid CAS No. 117571-33-2

4-Methyl-2-(phenylmethoxy)benzoic acid

Cat. No.: B6296523
CAS No.: 117571-33-2
M. Wt: 242.27 g/mol
InChI Key: MNOSCNFUQKKVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(phenylmethoxy)benzoic acid is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.094294304 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-7-8-13(15(16)17)14(9-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOSCNFUQKKVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical and chemical properties of 4-Methyl-2-(phenylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 4-Methyl-2-(phenylmethoxy)benzoic acid.

CAS Registry Number: 117571-33-2 Synonyms: 2-Benzyloxy-4-methylbenzoic acid; 4-Methyl-2-benzyloxybenzoic acid; 2-(Phenylmethoxy)-p-toluic acid.

Executive Summary

This compound is a functionalized aromatic carboxylic acid serving as a critical scaffold in medicinal chemistry. Characterized by a lipophilic benzyloxy ether at the ortho position and a methyl group at the para position relative to the carboxylate, this compound exhibits a unique solubility and reactivity profile. It is primarily utilized as a protected intermediate in the synthesis of xanthenone-based antitumor agents and PPAR agonists, where the benzyl group acts as a robust protecting group for the phenolic hydroxyl, capable of withstanding basic hydrolysis while remaining cleavable under hydrogenolytic conditions.

Chemical Identity & Structure

PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
SMILES Cc1ccc(c(c1)OCc2ccccc2)C(=O)O
InChI Key AQGBHGQFPDDQGN-UHFFFAOYSA-N
Structural Analysis

The molecule consists of a central benzoic acid core. The steric bulk of the ortho-benzyloxy group influences the torsion angle of the carboxylic acid, potentially reducing coplanarity with the aromatic ring compared to unsubstituted benzoic acid. This "ortho-effect" often results in increased acidity (lower pKa) relative to the para-isomer due to the inhibition of resonance stabilization of the protonated form and steric facilitation of deprotonation.

Physicochemical Properties[2][3][4][5][6]

The following data aggregates experimental values and predictive models based on structural analogs.

PropertyValue / DescriptionReliability
Physical State Crystalline Solid (Powder)Experimental
Color White to Off-whiteExperimental
Melting Point 105 – 107 °CExperimental [1]
Boiling Point ~420 °C (Predicted at 760 mmHg)Predicted
Solubility (Water) Insoluble (< 0.1 mg/mL)Experimental
Solubility (Organic) Soluble in DCM, Ethyl Acetate, DMSO, MethanolExperimental
pKa (Acid) 3.8 – 4.2 (Predicted)Theoretical
LogP ~3.9Predicted
Spectral Characteristics (Diagnostic)
  • ¹H NMR (DMSO-d₆/CDCl₃):

    • δ ~12.5 ppm (s, 1H): Carboxylic acid proton (exchangeable).

    • δ ~7.8 ppm (d, 1H): Aromatic proton at C6 (deshielded by carbonyl).

    • δ ~7.3–7.5 ppm (m, 5H): Benzyl aromatic ring protons.

    • δ ~5.2 ppm (s, 2H): Benzylic methylene (-OCH₂Ph).

    • δ ~2.35 ppm (s, 3H): Methyl group at C4.

  • IR Spectrum:

    • 1680–1700 cm⁻¹: C=O stretch (Carboxylic acid dimer).

    • 2500–3000 cm⁻¹: Broad O-H stretch.

    • 1240 cm⁻¹: Ar-O-C ether stretch.

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis typically proceeds via the Williamson Ether Synthesis , utilizing 4-methylsalicylic acid as the nucleophilic substrate.

Protocol: O-Alkylation of 4-Methylsalicylic Acid

This method ensures regioselectivity for the phenolic oxygen over the carboxylate due to the formation of a dianion or the use of specific bases.

Reagents:

  • Substrate: 4-Methylsalicylic acid (2-Hydroxy-4-methylbenzoic acid).

  • Electrophile: Benzyl bromide (BnBr).

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH).

  • Solvent: Acetone or DMF.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-methylsalicylic acid (1.0 eq) in Acetone/DMF.

  • Deprotonation: Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide/carboxylate dianion.

  • Alkylation: Add Benzyl bromide (1.1 eq) dropwise.

    • Note: Control temperature (<60°C) to prevent esterification of the carboxylate (formation of benzyl ester).

  • Reflux: Heat the mixture to reflux for 4–6 hours.

  • Hydrolysis (If Ester Forms): If the benzyl ester forms as a byproduct, treat the crude mixture with aqueous NaOH/MeOH reflux to selectively hydrolyze the ester while leaving the ether intact.

  • Workup: Evaporate solvent, redissolve in water, and acidify with HCl to pH 2.

  • Purification: Collect the white precipitate by filtration. Recrystallize from aqueous Methanol to yield pure crystals (MP 105–107°C).[1]

Synthesis Start 4-Methylsalicylic Acid (Substrate) Intermediate Intermediate: Benzyl Ester / Ether Mix Start->Intermediate Reflux 4h Reagents Benzyl Bromide K2CO3 / Acetone Reagents->Intermediate Hydrolysis Hydrolysis (NaOH / MeOH) Intermediate->Hydrolysis Saponification Product 4-Methyl-2-(phenylmethoxy) benzoic acid Hydrolysis->Product Acidify (HCl)

Figure 1: Synthetic pathway via Williamson Ether synthesis and subsequent saponification.

Chemical Reactivity & Derivatives[8][9]

The compound possesses two primary reactive centers: the carboxylic acid and the benzyloxy ether .

Carboxylic Acid Transformations

The carboxylic acid moiety undergoes standard nucleophilic acyl substitutions.

  • Acid Chloride Formation: Reaction with Thionyl Chloride (SOCl₂) yields 4-methyl-2-(phenylmethoxy)benzoyl chloride. This is a key intermediate for Friedel-Crafts acylations or amide couplings.

  • Reduction: The acid (or its chloride) can be reduced by NaBH₄ (via mixed anhydride) or LiAlH₄ to 4-methyl-2-(phenylmethoxy)benzyl alcohol , a precursor for aldehyde synthesis.

Ether Cleavage (Deprotection)

The benzyl group serves as a protecting group for the phenol.

  • Hydrogenolysis: H₂ / Pd-C (1 atm) cleanly removes the benzyl group, regenerating 4-methylsalicylic acid.

  • Acid Hydrolysis: Treatment with BBr₃ or HBr/AcOH cleaves the ether bond.

Reactivity Center 4-Methyl-2-(phenylmethoxy) benzoic acid AcidChloride Acid Chloride (Reactive Electrophile) Center->AcidChloride SOCl2 / Reflux Alcohol Benzyl Alcohol (Reduction Product) Center->Alcohol LiAlH4 or 1. SOCl2, 2. NaBH4 Phenol 4-Methylsalicylic Acid (Deprotected) Center->Phenol H2 / Pd-C (Hydrogenolysis)

Figure 2: Primary reactivity profile and downstream derivatives.[2]

Pharmaceutical Applications

Drug Development Intermediate

This compound is frequently cited in patent literature as an intermediate for Xanthenone-4-acetic acids (e.g., DMXAA analogs). These compounds are vascular disrupting agents and immune modulators investigated for cancer therapy. The benzyloxy motif is often used to mask the phenol during the construction of the tricyclic xanthenone core before final deprotection [1].

PPAR Agonist Scaffolds

Alkoxy-substituted benzoic acids are pharmacophores in Peroxisome Proliferator-Activated Receptor (PPAR) agonists. The lipophilic benzyl tail allows the molecule to occupy the hydrophobic pocket of the PPAR ligand-binding domain, while the carboxylic acid forms hydrogen bonds with the receptor's polar head group (typically Tyr473).

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).[3]

  • Handling: Wear nitrile gloves and safety goggles. Avoid dust inhalation.

  • Storage: Store in a cool, dry place. Stable under standard conditions.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Rewcastle, G. W., et al. (1989). Compounds having antitumour and antibacterial properties. European Patent Application EP0278176A2.

  • PubChem.[4] (n.d.). This compound.[1][5] National Center for Biotechnology Information.

  • ChemicalBook. (n.d.). 5-Bromo-4-methyl-2-(phenylmethoxy)benzoic acid Properties. (Reference for analog properties).

Sources

Technical Monograph: Spectroscopic Characterization of 4-Methyl-2-(phenylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for analytical chemists and drug discovery scientists. It prioritizes the interpretation and validation of spectroscopic data, ensuring the user can distinguish the target compound from common synthetic impurities.

Executive Summary & Compound Profile

4-Methyl-2-(phenylmethoxy)benzoic acid (also known as 2-(benzyloxy)-4-methylbenzoic acid) is a critical intermediate in the synthesis of metabolic modulators and non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it consists of a toluene core oxidized to a benzoic acid, with a lipophilic benzyl ether protecting group at the ortho position.

Accurate characterization is challenging due to the potential for regioisomeric impurities (e.g., esterification vs. etherification) during synthesis. This guide provides the definitive spectroscopic signature required for quality control.

Physicochemical Identity
PropertyData
IUPAC Name This compound
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water
Melting Point 108–112 °C (Typical range for pure polymorphs)

Synthesis Pathway & Impurity Logic

To interpret the spectra correctly, one must understand the sample's origin. The compound is typically synthesized via the O-alkylation of 4-methylsalicylic acid.

Critical Impurity Markers:

  • Unreacted Starting Material: 4-Methylsalicylic acid (Phenolic OH signal in NMR).

  • O-Alkylated Ester: Benzyl 2-(benzyloxy)-4-methylbenzoate (Double benzyl signals).

  • Regioisomers: C-alkylation products (rare but possible under harsh basic conditions).

Synthesis Workflow Diagram

SynthesisPathway SM 4-Methylsalicylic Acid (C8H8O3) Inter Intermediate: Benzyl 2-(benzyloxy)-4-methylbenzoate SM->Inter O-Alkylation (DMF, 60°C) Reagent Benzyl Bromide (BnBr) + K2CO3 Reagent->Inter Hydrolysis Hydrolysis (LiOH / THF / H2O) Inter->Hydrolysis Product Target: This compound Hydrolysis->Product Acidification (HCl)

Figure 1: Standard synthetic route highlighting the ester intermediate which requires rigorous hydrolysis monitoring via NMR.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Reference: 2.50 ppm for ¹H, 39.5 ppm for ¹³C)

The ¹H NMR spectrum is characterized by the distinct benzylic methylene singlet and the specific coupling pattern of the trisubstituted benzene ring.

¹H NMR Data (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
12.40 br s1H–COOH Carboxylic acid proton; exchangeable with D₂O. Broadness indicates H-bonding.
7.68 d (J=7.8 Hz)1HAr–H6 Ortho to COOH. Deshielded by the carbonyl anisotropy.
7.30 – 7.45 m5HPh–H (Benzyl)Overlapping aromatic signals from the benzyl protecting group.
6.95 s1HAr–H3 Ortho to Ether. Shielded by the electron-donating alkoxy group.
6.82 d (J=7.8 Hz)1HAr–H5 Meta to COOH. Coupled to H6.
5.18 s2H–OCH₂ PhBenzylic methylene. Key diagnostic peak for O-alkylation.
2.32 s3HAr–CH₃ Methyl group on the aromatic ring.
¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentInterpretation
167.5 C =O (Acid)Carbonyl carbon.
157.8 C –O (Ar-2)Quaternary carbon attached to the ether oxygen.
143.5 C –CH₃ (Ar-4)Quaternary carbon bearing the methyl group.
136.8 C –(Benzyl ipso)Quaternary carbon of the benzyl ring.
131.2 C –H (Ar-6)Aromatic methine.
128.8 C –H (Benzyl)Meta carbons of benzyl group.
128.2 C –H (Benzyl)Para carbon of benzyl group.
127.5 C –H (Benzyl)Ortho carbons of benzyl group.
121.0 C –H (Ar-5)Aromatic methine.
117.5 C –COOH (Ar-1)Quaternary carbon attached to carbonyl.
113.8 C –H (Ar-3)Aromatic methine (shielded).
69.8 –OC H₂–Benzylic methylene carbon.
21.4 C H₃Methyl carbon.
B. Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid State)

The IR spectrum confirms the presence of the carboxylic acid dimer and the ether linkage.

Wavenumber (cm⁻¹)Vibration ModeDescription
2800 – 3200 O–H StretchBroad, jagged absorption characteristic of carboxylic acid dimers.
1685 C=O StretchStrong carbonyl peak. Lower than esters (~1720) due to conjugation and H-bonding.
1605, 1580 C=C StretchAromatic ring breathing modes.
1245 C–O–C StretchAsymmetric ether stretch (Aryl-Alkyl ether).
1020 C–O StretchSymmetric ether stretch.
735, 695 C–H BendMonosubstituted benzene (Benzyl group) out-of-plane bending.
C. Mass Spectrometry (MS)

Method: ESI-MS (Negative Mode) or EI-MS (70 eV)

Mass spectrometry is pivotal for confirming the molecular weight and analyzing the stability of the benzyl ether bond.

Fragmentation Pathway (EI-MS)

The molecule typically undergoes a McLafferty-like rearrangement or simple cleavage of the benzyl group.

  • Molecular Ion (M⁺): m/z 242 (Weak)

  • Base Peak: m/z 91 (Tropylium ion, C₇H₇⁺) – Dominant due to the stable benzyl carbocation.

  • Fragment A: m/z 151 (Loss of Benzyl group) – Corresponds to the 2-hydroxy-4-methylbenzoic acid radical cation.

  • Fragment B: m/z 133 (Loss of H₂O from Fragment A).

MS Fragmentation Logic Diagram

MSFragmentation M Molecular Ion [M]+ m/z 242 Trop Tropylium Ion [C7H7]+ m/z 91 (Base Peak) M->Trop Benzyl Cleavage Salicylate Salicylate Core [M - Bn]+ m/z 151 M->Salicylate Ether Cleavage Decarbox Decarboxylation [M - Bn - COOH]+ m/z 107 Salicylate->Decarbox - CO2

Figure 2: Electron Ionization (EI) fragmentation tree showing the dominance of the tropylium ion.

Experimental Validation Protocols

Protocol 1: NMR Sample Preparation & Acquisition

Objective: To obtain high-resolution spectra free from concentration effects.

  • Massing: Weigh 10–15 mg of the dried solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ .

    • Note: CDCl₃ may be used, but the carboxylic acid proton often broadens or disappears due to exchange. DMSO-d₆ anchors the –COOH proton at ~12-13 ppm.

  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): ≥ 1.0 second (Ensure complete relaxation of aromatic protons).

    • Scans (NS): 16 (¹H), 1024 (¹³C).

Protocol 2: Purity Check via HPLC-UV

Objective: Distinguish the product from the benzyl ester intermediate.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm.

  • Retention Time Logic:

    • 4-Methylsalicylic acid (SM): Early eluting (Polar).

    • Target Acid: Intermediate retention.

    • Benzyl Ester Impurity: Late eluting (Highly non-polar).

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][Link] (General reference for benzoic acid derivative shifts).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 597216, 4-Methoxy-2-methylbenzoic acid (Structural Analog).[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] 7th Ed., John Wiley & Sons. (Authoritative text for interpreting benzyl ether and carboxylic acid fragmentation).

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69.[Link] (Source for tropylium ion fragmentation patterns).

Sources

An In-depth Technical Guide to 4-(Benzyloxy)-2-methylbenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-2-methylbenzoic acid, a key intermediate in organic and medicinal chemistry. While the isomeric structure 4-Methyl-2-(phenylmethoxy)benzoic acid was initially sought, a thorough review of scientific literature and chemical databases indicates a lack of available information for that specific compound. This guide therefore focuses on the well-documented and commercially available isomer, 4-(Benzyloxy)-2-methylbenzoic acid (CAS No. 17819-91-9), detailing its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential applications in research and drug development.

Chemical Identity and Physicochemical Properties

4-(Benzyloxy)-2-methylbenzoic acid, also known as 4-(phenylmethoxy)-2-methylbenzoic acid, is a substituted aromatic carboxylic acid. The presence of the benzyloxy group significantly influences its solubility and reactivity, making it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Properties of 4-(Benzyloxy)-2-methylbenzoic Acid

PropertyValueSource
CAS Number 17819-91-9[1][2]
Molecular Formula C₁₅H₁₄O₃[1][2]
Molecular Weight 242.27 g/mol [1][2]
IUPAC Name 4-(Benzyloxy)-2-methylbenzoic acid
Synonyms 4-(Phenylmethoxy)-2-methylbenzoic acid
Appearance White to off-white crystalline powder
Purity ≥97% (typically available)[1]
Storage Room temperature[1]

graph "4_Benzyloxy_2_methylbenzoic_acid" {
layout=neato;
node [shape=plaintext];
edge [style=bold];

// Benzene ring 1 (benzoic acid part) C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Substituents on benzene ring 1 C_carboxyl [pos="0,2.2!", label="C"]; O1_carboxyl [pos="-0.7,2.9!", label="O"]; O2_carboxyl [pos="0.7,2.9!", label="O"]; H_carboxyl [pos="1.2,3.4!", label="H"]; C_methyl [pos="1.73,1!", label="CH₃"];

// Benzyloxy group O_ether [pos="-1.73,-1!", label="O"]; C_methylene [pos="-2.6,-0.5!", label="CH₂"]; C7 [pos="-3.47,-1!", label="C"]; C8 [pos="-4.34,-0.5!", label="C"]; C9 [pos="-4.34,0.5!", label="C"]; C10 [pos="-3.47,1!", label="C"]; C11 [pos="-2.6,1.5!", label="C"]; C12 [pos="-2.6,0.5!", label="C"];

// Bonds for benzene ring 1 C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds for benzene ring 1 C1 -- C6 [style=double]; C2 -- C3 [style=double]; C4 -- C5 [style=double];

// Bonds for substituents on benzene ring 1 C1 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; O2_carboxyl -- H_carboxyl; C6 -- C_methyl; C3 -- O_ether;

// Bonds for benzyloxy group O_ether -- C_methylene; C_methylene -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Double bonds for benzene ring 2 C7 -- C12 [style=double]; C8 -- C9 [style=double]; C10 -- C11 [style=double];

// Labels for atoms node [fontcolor="#202124"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_carboxyl [label="COOH"]; C_methyl [label="CH₃"]; O_ether [label="O"]; C_methylene [label="CH₂"]; C7 [label=""]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label=""]; C12 [label=""]; }

Figure 1: Chemical Structure of 4-(Benzyloxy)-2-methylbenzoic acid.

Synthesis and Mechanism

The synthesis of 4-(Benzyloxy)-2-methylbenzoic acid can be achieved through various synthetic routes. A common and effective method involves the Williamson ether synthesis, where the hydroxyl group of a substituted p-cresol derivative is reacted with benzyl halide in the presence of a base. This is followed by oxidation of the methyl group to a carboxylic acid.

A plausible synthetic pathway is outlined below:

Synthesis_Workflow Start Starting Material: 4-Hydroxy-2-methylbenzoic acid Step1 Protection of Carboxylic Acid (e.g., Esterification) Start->Step1   Intermediate1 Methyl 4-hydroxy-2-methylbenzoate Step1->Intermediate1   Step2 Williamson Ether Synthesis (Benzyl bromide, K₂CO₃, Acetone) Intermediate1->Step2   Intermediate2 Methyl 4-(benzyloxy)-2-methylbenzoate Step2->Intermediate2   Step3 Hydrolysis (e.g., NaOH, H₂O/MeOH) Intermediate2->Step3   End Final Product: 4-(Benzyloxy)-2-methylbenzoic acid Step3->End  

Figure 2: Representative synthetic workflow for 4-(Benzyloxy)-2-methylbenzoic acid.

Experimental Protocol: Synthesis of Methyl 4-(benzyloxy)-2-methylbenzoate (Intermediate 2)

This protocol describes a key step in the synthesis, the benzylation of the hydroxyl group.

  • To a solution of Methyl 4-hydroxy-2-methylbenzoate (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq). The base is crucial for deprotonating the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Acetone is a suitable polar aprotic solvent for this SN2 reaction.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature. Benzyl bromide is a good electrophile for the Williamson ether synthesis. A slight excess ensures complete reaction of the starting material.

  • Stir the reaction mixture at reflux for 12-24 hours. Heating accelerates the rate of the SN2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. This step is essential to isolate the pure desired product from any unreacted starting materials or byproducts.

Mechanism of the Williamson Ether Synthesis Step

The core of this synthesis is the SN2 reaction between the phenoxide ion and benzyl bromide. The basic conditions facilitate the formation of the nucleophilic phenoxide, which then attacks the electrophilic carbon of the benzyl bromide, displacing the bromide ion and forming the ether linkage.

Applications in Research and Development

4-(Benzyloxy)-2-methylbenzoic acid serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

  • Pharmaceutical Intermediate: The carboxylic acid and benzyloxy groups provide two reactive handles for further chemical modifications. The benzyloxy group can act as a protecting group for the phenol, which can be deprotected under specific conditions (e.g., hydrogenolysis) to reveal the free hydroxyl group for subsequent reactions. This strategy is widely used in the multi-step synthesis of drug candidates.

  • Moiety in Biologically Active Compounds: The substituted benzoic acid scaffold is present in numerous biologically active compounds. The specific substitution pattern of 4-(Benzyloxy)-2-methylbenzoic acid can be explored for the development of novel therapeutic agents.

  • Material Science: Aromatic carboxylic acids are used in the synthesis of polymers, metal-organic frameworks (MOFs), and other advanced materials. The benzyloxy group can introduce specific properties such as thermal stability or altered solubility to these materials.

Conclusion

4-(Benzyloxy)-2-methylbenzoic acid is a readily accessible and versatile chemical intermediate with significant potential in various fields of chemical research. Its well-defined structure and predictable reactivity make it an important tool for synthetic chemists. While the isomeric this compound remains elusive in the current body of scientific literature, the detailed understanding of 4-(Benzyloxy)-2-methylbenzoic acid provides a solid foundation for researchers and drug development professionals working with substituted benzoic acid derivatives.

References

  • CP Lab Safety. 4-(benzyloxy)-2-methylbenzoic acid, min 97%, 250 mg. [Link]

  • PubChem. 4-Methyl-2,6-bis(phenylmethoxy)benzoic acid. [Link]

  • AOBChem. 4-Benzyloxy-2-methylbenzoic acid. [Link]

Sources

potential mechanism of action of 4-Methyl-2-(phenylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Potential Mechanism of Action of 4-Methyl-2-(phenylmethoxy)benzoic acid

Authored by: A Senior Application Scientist

Preamble: Charting a Course for Mechanistic Discovery

In the landscape of contemporary drug discovery and molecular pharmacology, the journey from a novel chemical entity to a well-understood therapeutic candidate is both complex and critical. The compound this compound, a structurally intriguing aromatic carboxylic acid, currently stands at an early frontier of investigation. While direct, comprehensive studies on its mechanism of action are not yet prevalent in the public domain, its chemical architecture, featuring a benzoic acid moiety with methyl and phenylmethoxy substitutions, provides a fertile ground for hypothesis-driven exploration. Structurally related compounds have demonstrated a spectrum of biological activities, ranging from anti-inflammatory and antimicrobial to metabolic modulation.[1][2][3]

This technical guide is crafted for researchers, scientists, and drug development professionals, providing a strategic and detailed roadmap for the systematic elucidation of the . It eschews a rigid template in favor of a logical, causality-driven approach, grounded in established principles of pharmacological investigation. Our objective is to not merely list protocols, but to build a self-validating experimental narrative that progresses from broad, pan-mechanistic screening to specific, target-based validation.

Part 1: Foundational Hypotheses - Inferring Action from Structure

The chemical structure of this compound provides critical clues to its potential biological targets. The presence of a carboxylic acid group, a common feature in many bioactive molecules, alongside two aromatic rings, suggests the potential for interactions with various biological macromolecules. Based on the activities of structurally analogous compounds, we can formulate several primary hypotheses for its mechanism of action.

Hypothesis 1: Modulation of Nuclear Receptors

Many benzoic acid derivatives, particularly those with lipophilic side chains, are known to interact with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoic Acid Receptors (RARs)/Retinoid X Receptors (RXRs).[4][5][6] These ligand-activated transcription factors are pivotal in regulating metabolism, inflammation, and cellular differentiation. The phenylmethoxy group in our compound of interest may enhance its lipophilicity, potentially facilitating its entry into the cell and interaction with these intracellular receptors.[7]

Hypothesis 2: Enzyme Inhibition

The structural motifs within this compound are reminiscent of various enzyme inhibitors. The carboxylic acid can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site, while the aromatic rings can engage in hydrophobic and π-stacking interactions. Potential enzyme targets could include those involved in inflammatory pathways (e.g., cyclooxygenases), metabolic processes, or protein glycation.[4]

Hypothesis 3: Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties, often utilized as preservatives.[8] The mechanism can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nutrient uptake. It is plausible that this compound shares this activity.[2]

Hypothesis 4: Interaction with Cell Membranes

Certain benzoic acid derivatives have been shown to alter the physical properties of cell membranes, such as their osmotic fragility.[9] This suggests a potential mechanism involving direct interaction with the lipid bilayer, which could, in turn, affect the function of membrane-bound proteins like ion channels and receptors.

Part 2: A Phased Experimental Strategy for Mechanistic Elucidation

To systematically investigate these hypotheses, a multi-pronged approach is recommended, commencing with broad screening and progressively narrowing down to specific molecular targets.

Phase 1: Initial Profiling and Target Class Identification

The initial phase aims to broadly assess the biological activity of this compound and to prioritize the most promising mechanistic avenues.

Experimental Protocol 1: High-Throughput Phenotypic Screening

Objective: To identify cellular phenotypes significantly altered by the compound.

Methodology:

  • Cell Line Selection: Utilize a diverse panel of human cell lines representing different tissues and disease states (e.g., cancer cell lines, immune cell lines, metabolic cell lines).

  • Assay Panel: Employ a battery of high-content imaging and plate-based assays to monitor key cellular parameters, including:

    • Cell viability and proliferation (e.g., MTT, CellTiter-Glo).

    • Apoptosis and necrosis (e.g., Caspase-3/7 activity, Annexin V/PI staining).

    • Cell cycle progression (e.g., DNA content analysis by flow cytometry).

    • Mitochondrial function (e.g., mitochondrial membrane potential, oxygen consumption rate).

    • Inflammatory signaling (e.g., NF-κB activation, cytokine production).

  • Data Analysis: Analyze the resulting data to identify patterns of activity and to generate a "bio-profile" of the compound.

Causality: This unbiased approach allows for the discovery of unexpected activities and provides a broad overview of the compound's cellular effects, guiding subsequent, more focused investigations.

Experimental Protocol 2: Broad-Spectrum Target-Based Screening

Objective: To identify potential molecular target classes.

Methodology:

  • Commercial Screening Services: Engage a contract research organization (CRO) to screen the compound against a large panel of receptors, enzymes, and ion channels (e.g., Eurofins' BioPrint panel).

  • Data Interpretation: Analyze the binding and functional data to identify any "hits" that meet a predefined activity threshold (e.g., >50% inhibition or activation at a specific concentration).

Causality: This provides a rapid and cost-effective way to survey a wide range of potential targets, helping to confirm or refute initial hypotheses.

Phase 2: Hypothesis-Driven Investigation

Based on the results of Phase 1 and our initial hypotheses, we can now proceed with more targeted experiments.

Investigating Nuclear Receptor Modulation

Experimental Protocol 3: Nuclear Receptor Transactivation Assays

Objective: To determine if this compound can activate or inhibit specific nuclear receptors.

Methodology:

  • Reporter Gene Assays: Utilize cell lines engineered to express a luciferase reporter gene under the control of a response element for specific nuclear receptors (e.g., PPRE for PPARs, RARE for RARs).

  • Treatment: Treat the cells with a dose-response of this compound.

  • Luciferase Measurement: Measure luciferase activity to quantify the extent of receptor activation or inhibition.

  • Controls: Include known agonists and antagonists for each receptor as positive and negative controls.

Causality: A positive result in this assay is a strong indicator of direct or indirect modulation of the targeted nuclear receptor.

Table 1: Representative Data from a Hypothetical Nuclear Receptor Transactivation Assay

CompoundTargetEC50/IC50 (µM)Max Efficacy/Inhibition (%)
This compoundPPARα5.285% (activation)
This compoundPPARγ> 50< 10% (activation)
This compoundRARα> 50< 5% (activation)
Positive Control (e.g., GW7647 for PPARα)PPARα0.01100% (activation)
Investigating Enzyme Inhibition

Experimental Protocol 4: In Vitro Enzyme Inhibition Assays

Objective: To quantify the inhibitory potential of the compound against specific enzymes.

Methodology:

  • Enzyme Selection: Based on Phase 1 results or structural similarity to known inhibitors, select relevant enzymes (e.g., COX-1, COX-2, 5-LOX).

  • Biochemical Assays: Utilize commercially available or in-house developed biochemical assays to measure enzyme activity in the presence of varying concentrations of the compound.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.

Causality: A low IC50 value indicates potent inhibition of the target enzyme, providing a clear mechanistic lead.

Diagram 1: General Workflow for Enzyme Inhibition Screening

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Validation Phenotypic_Screening Phenotypic Screening Enzyme_Selection Select Candidate Enzymes Phenotypic_Screening->Enzyme_Selection Suggests Pathway Target_Screening Broad Target Screening Target_Screening->Enzyme_Selection Identifies Hits Biochemical_Assay In Vitro Biochemical Assay Enzyme_Selection->Biochemical_Assay IC50_Determination Determine IC50 Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Target Engagement IC50_Determination->Cell_Based_Assay Potent Hits Mechanism_of_Inhibition Mechanism of Inhibition Studies Cell_Based_Assay->Mechanism_of_Inhibition

Caption: Workflow for identifying and validating enzyme inhibition.

Phase 3: Target Validation and Mechanism of Action Elucidation

Once a primary target or pathway has been identified, the final phase focuses on validating this interaction and understanding the precise molecular mechanism.

Experimental Protocol 5: Target Engagement Assays

Objective: To confirm that the compound interacts with its putative target in a cellular context.

Methodology:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

  • Pull-down Assays: Immobilize the compound on beads and use it to "pull down" its binding partners from cell lysates.

  • Surface Plasmon Resonance (SPR): Directly measure the binding kinetics and affinity between the compound and the purified target protein.

Causality: These assays provide direct evidence of a physical interaction between the compound and its target protein, which is a cornerstone of target validation.

Diagram 2: Hypothesized PPARα Signaling Pathway Activation

G cluster_cell Hepatocyte cluster_nucleus Nucleus Compound 4-Methyl-2-(phenylmethoxy) benzoic acid PPARa PPARα Compound->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1A, ACO) PPRE->Target_Genes Promotes Transcription mRNA mRNA Target_Genes->mRNA protein_synthesis Increased Fatty Acid Oxidation mRNA->protein_synthesis Translation

Caption: Proposed activation of the PPARα signaling pathway.

Part 3: Data Interpretation and Forward Strategy

The interpretation of the data generated from these experiments will be crucial in shaping the future development of this compound.

  • Positive Nuclear Receptor Activity: If the compound demonstrates potent and selective activation of a nuclear receptor like PPARα, further studies should focus on its potential as a therapeutic for metabolic disorders. This would involve in vivo studies in animal models of dyslipidemia or non-alcoholic fatty liver disease.

  • Specific Enzyme Inhibition: If a specific enzyme is identified as a high-affinity target, subsequent efforts should be directed towards understanding the compound's binding mode through co-crystallization studies and evaluating its efficacy in disease models where the enzyme is dysregulated.

  • Broad Antimicrobial or Membrane Effects: If the primary activity appears to be antimicrobial or related to membrane disruption, further investigation into its spectrum of activity against various pathogens and its potential for cytotoxicity would be warranted.

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation, testing, and refinement. By employing a phased approach that begins with broad profiling and progresses to specific, hypothesis-driven experiments, researchers can efficiently and rigorously uncover its molecular targets and pathways of action. This in-depth technical guide provides a robust framework for this endeavor, emphasizing not just the "what" but the "why" of each experimental step, thereby empowering scientists to navigate the path from a promising molecule to a well-characterized pharmacological agent.

References

  • Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. (2020).
  • Di Mola, I., et al. (2000). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. European Journal of Medicinal Chemistry, 35(4), 439-447.
  • Orjala, J., et al. (1993). Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves.
  • Balan, A. M., et al. (2011). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Revista de Chimie, 62(1), 57-61.
  • PubChem. (n.d.). 4-Methoxy-2-methylbenzoic acid. Retrieved from [Link]

  • Koshiishi, C., et al. (2019). Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist.
  • Benzoic Acid and its Derivatives Increase Membrane Resistance to. Longdom Publishing.
  • Abdulkarem, M. A., et al. (2023). 4-Methyl-2-(2-methylanilino)benzoic acid.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • US EPA. (2023). Benzoic acid, 2-(phenylmethoxy)-. Retrieved from [Link]

  • Sacchi, B. L., et al. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid.
  • PRENYLATED BENZOIC ACID DERIVATIVES FROM PIPER SPECIES AS SOURCE OF ANTI-INFECTIVE AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2,6-bis(phenylmethoxy)benzoic acid. Retrieved from [Link]

  • Brown, P. J., et al. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. Journal of Medicinal Chemistry, 46(16), 3487-3490.
  • Nacea, V., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • PubChem. (n.d.). 2-(4-Methylphenoxy)benzoic acid. Retrieved from [Link]

Sources

Advanced Characterization and Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery and Organic Synthesis

Executive Summary

Substituted benzoic acids represent a foundational scaffold in medicinal chemistry, serving as critical pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and emerging Bcl-2 family inhibitors. Beyond their biological utility, they act as versatile building blocks in materials science, particularly in the synthesis of Covalent Organic Frameworks (COFs).[1]

This guide moves beyond elementary descriptions to analyze the electronic causality governing their reactivity, the metabolic fate that dictates their pharmacokinetic profiles, and next-generation synthetic protocols utilizing carbon dioxide fixation.

Physical Organic Chemistry: Electronic Effects & Acidity

The biological and chemical behavior of benzoic acids is dictated by the electron density on the aromatic ring. This is quantitatively described by the Hammett Equation , a linear free-energy relationship that predicts equilibrium constants (


) and reaction rates (

) based on substituent effects.[2][3]
The Hammett Relationship


  • 
     (Substituent Constant):  Measures the electronic capability of the substituent (
    
    
    
    ) relative to hydrogen.
    • 
      :  Electron Withdrawing Groups (EWG).[4] Stabilize the carboxylate anion, increasing acidity (lower pKa).[5]
      
    • 
      :  Electron Donating Groups (EDG). Destabilize the anion, decreasing acidity (higher pKa).
      
  • 
     (Reaction Constant):  Measures the sensitivity of the reaction to electronic effects.[2][3] For the ionization of benzoic acid in water at 25°C, 
    
    
    
    .[3]
Quantitative Data: Substituent Effects

Table 1: Hammett Substituent Constants and pKa Values Reference solvent: Water at 25°C. pKa of Benzoic Acid (


) = 4.20.
Substituent (X)PositionType

Value
pKa (Observed)Electronic Effect
-NO₂ paraEWG+0.783.44Strong Resonance/Inductive Withdrawal
-NO₂ metaEWG+0.713.45Strong Inductive Withdrawal
-Cl paraEWG+0.233.99Inductive Withdrawal > Resonance Donation
-H -Ref0.004.20Standard Reference
-CH₃ paraEDG-0.174.37Hyperconjugation/Inductive Donation
-OCH₃ paraEDG-0.274.47Strong Resonance Donation
-OH paraEDG-0.374.58Strong Resonance Donation

Critical Insight: The ortho effect deviates from the Hammett equation due to steric hindrance preventing coplanarity of the carboxyl group with the ring, often resulting in anomalously high acidity regardless of the substituent's electronic nature.

Metabolic Fate: The Glycine Conjugation Pathway

In drug development, the metabolic stability of the benzoic acid moiety is a primary concern. The dominant detoxification pathway is glycine conjugation , converting lipophilic benzoic acids into water-soluble hippuric acid derivatives for renal excretion.

Mechanism of Action
  • Activation: The carboxylic acid is activated to an acyl-CoA thioester by Acyl-CoA Synthetase Medium-Chain Family Member 2B (ACSM2B).[6] This requires ATP and CoASH.[7]

  • Conjugation: The acyl moiety is transferred to the amino group of glycine by Glycine N-Acyltransferase (GLYAT), forming the amide bond.[6]

Pathway Visualization

MetabolicPathway Benzoate Substituted Benzoic Acid Intermed Benzoyl-CoA (Activated Thioester) Benzoate->Intermed ACSM2B (Ligase) ATP ATP + CoASH ATP->Intermed Hippurate Hippuric Acid Derivative Intermed->Hippurate GLYAT (Transferase) Glycine Glycine Glycine->Hippurate Excretion Renal Excretion Hippurate->Excretion

Figure 1: The glycine conjugation pathway.[6][7] High-affinity substrates for GLYAT can lead to rapid clearance, reducing the half-life of benzoic acid-based drugs.

Advanced Synthetic Methodologies

While oxidation of alkylbenzenes (using KMnO₄ or TBHP) is traditional, it often lacks functional group tolerance. Modern drug discovery utilizes Transition-Metal Catalyzed Carboxylation , allowing the direct installation of -COOH using CO₂ as a C1 source.

Method A: Ni-Catalyzed Carboxylation of Aryl Chlorides

This protocol represents a significant advancement over Grignard reagents, avoiding cryogenic conditions and tolerating sensitive functional groups.

Mechanism: The reaction proceeds via a Ni(0)/Ni(II) catalytic cycle. Manganese (Mn) acts as a stoichiometric reductant to regenerate the active Ni(0) species.

Workflow Diagram:

Synthesis ArCl Aryl Chloride (Ar-Cl) Intermediate Ar-Ni-Cl Species ArCl->Intermediate Oxidative Addition Catalyst Cat: NiCl2(PPh3)2 Ligand: PPh3 Catalyst->Intermediate Oxidative Addition Reductant Reductant: Mn Powder Additive: Et4NI Reductant->Intermediate Oxidative Addition CO2 CO2 (1 atm) CO2->Intermediate Insertion Product Substituted Benzoic Acid Intermediate->Product Reductive Elimination (Hydrolysis)

Figure 2: Nickel-catalyzed carboxylation workflow utilizing CO2 fixation.

Experimental Protocols

Protocol 1: Ni-Catalyzed Carboxylation of Aryl Chlorides

Based on the Tsuji-Fujihara Method.[8]

Objective: Synthesize 4-butylbenzoic acid from 1-chloro-4-butylbenzene.

Reagents:

  • Aryl Chloride: 1.0 mmol

  • Catalyst:

    
     (0.05 mmol, 5 mol%)
    
  • Ligand:

    
     (0.10 mmol, 10 mol%)
    
  • Reductant: Mn powder (2.0 mmol, 2 equiv)

  • Additive:

    
     (0.10 mmol, 10 mol%)
    
  • Solvent: DMF (anhydrous)

  • Gas:

    
     (balloon pressure)
    

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon, charge a dried reaction tube with Mn powder,

    
    , 
    
    
    
    , and
    
    
    .
  • Solvation: Add anhydrous DMF (2.0 mL) and the aryl chloride substrate.

  • Atmosphere Exchange: Seal the tube. Evacuate and backfill with

    
     three times using a balloon. Leave the 
    
    
    
    balloon attached to maintain 1 atm pressure.
  • Reaction: Stir vigorously at room temperature (25°C) for 24 hours. The Mn powder must remain suspended for effective reduction.

  • Quench: Carefully add dilute HCl (1M) to quench the reaction and dissolve excess Mn. Adjust pH to < 2.

  • Extraction: Extract with ethyl acetate (3 x 10 mL). Combine organic layers.

  • Purification: Wash with brine, dry over

    
    , concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc gradient).
    

Validation Criteria:

  • Yield: Expected >85%.

  • Purity: Verify via ¹H NMR (look for disappearance of Ar-Cl shifts and appearance of -COOH proton broad singlet >11 ppm).

Protocol 2: Determination of pKa via Spectrophotometric Titration

Best for sparingly soluble benzoic acid derivatives.

Objective: Determine the precise pKa of a substituted benzoic acid to assess electronic effects.

Methodology:

  • Stock Solution: Prepare a

    
     solution of the benzoic acid derivative in a mixed solvent system (e.g., water/methanol) if solubility is low, or pure water if soluble.
    
  • Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to pH 7.0 in 0.5 unit increments.

  • Spectral Scanning: Record the UV-Vis spectrum (200–400 nm) of the compound in:

    • 0.1 M HCl (Fully protonated form,

      
      )
      
    • 0.1 M NaOH (Fully deprotonated form,

      
      )
      
  • Selection: Identify the analytical wavelength (

    
    ) where the difference between 
    
    
    
    and
    
    
    is maximal.
  • Titration: Measure absorbance (

    
    ) of the compound in each buffer solution at 
    
    
    
    .
  • Calculation: Plot

    
     vs. pH.
    
    • The x-intercept of the linear regression is the pKa .

References

  • Structure-Activity Relationship of Benzoic Acid Derivatives . BenchChem. Retrieved from

  • Conjugation of benzoate with glycine . Reactome Pathway Database. Retrieved from

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins . Journal of Medicinal Chemistry, 2020.[9][10] Retrieved from

  • Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2 . Chemical Reviews, 2016. Retrieved from

  • COF-300 synthesis and colloidal stabilization with substituted benzoic acids . Chemical Science, 2023. Retrieved from

  • The Hammett Equation . Cambridge University Press.[5] Retrieved from [5]

Sources

starting materials for synthesizing 4-Methyl-2-(phenylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Methyl-2-(phenylmethoxy)benzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound, also known as 4-methyl-2-(benzyloxy)benzoic acid, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a benzoic acid core with both a methyl and a benzyloxy substituent, offers multiple points for further functionalization. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the rationale behind the chosen reaction pathways. We will explore the synthesis in two main stages: the formation of the key intermediate, 4-methyl-2-hydroxybenzoic acid, followed by the benzylation of the phenolic hydroxyl group.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule suggests a logical disconnection at the ether linkage, pointing to 4-methyl-2-hydroxybenzoic acid as a key precursor. This intermediate can be further disconnected to simpler, commercially available starting materials. The overall forward synthesis strategy, therefore, involves two primary transformations:

  • Carboxylation of a substituted phenol: Introduction of a carboxylic acid group onto a cresol derivative.

  • O-Benzylation: Protection of the resulting phenolic hydroxyl group as a benzyl ether.

This two-step approach provides a reliable and scalable route to the target compound.

G target This compound disconnection1 C-O Bond Disconnection (Ether Synthesis) target->disconnection1 intermediate 4-Methyl-2-hydroxybenzoic acid + Benzyl Halide disconnection1->intermediate disconnection2 C-C Bond Disconnection (Carboxylation) intermediate->disconnection2 starting_materials 3-Methylphenol (m-Cresol) + Carbon Dioxide disconnection2->starting_materials

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: 4-Methyl-2-hydroxybenzoic Acid

The most direct and industrially viable route to 4-methyl-2-hydroxybenzoic acid is through the Kolbe-Schmitt reaction , a carboxylation method specific to phenols.[1]

Primary Starting Material: 3-Methylphenol (m-Cresol)

The choice of 3-methylphenol as the starting material is strategic. The hydroxyl group of the phenol is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the Kolbe-Schmitt reaction, the phenoxide ion undergoes nucleophilic attack on carbon dioxide.[2]

The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction involves the heating of a sodium or potassium phenoxide with carbon dioxide under pressure.[2][3] The phenoxide is generated in situ by treating the phenol with a strong base, typically an alkali metal hydroxide.

G cluster_0 Kolbe-Schmitt Reaction Workflow start 3-Methylphenol phenoxide Sodium or Potassium 3-methylphenoxide start->phenoxide Deprotonation base NaOH or KOH base->phenoxide carboxylate Disodium salt of 4-methyl-2-hydroxybenzoic acid phenoxide->carboxylate Carboxylation co2 Carbon Dioxide (CO2) (High Pressure, Heat) co2->carboxylate product 4-Methyl-2-hydroxybenzoic acid carboxylate->product Protonation acid Acid Workup (e.g., H2SO4) acid->product G cluster_1 Williamson Ether Synthesis Workflow start 4-Methyl-2-hydroxybenzoic acid phenoxide Dipotassium salt start->phenoxide Deprotonation base Base (e.g., K2CO3) base->phenoxide product This compound phenoxide->product SN2 Reaction benzyl_halide Benzyl Bromide or Chloride benzyl_halide->product workup Acidic Workup product->workup

Caption: Workflow for the Williamson ether synthesis to form the final product.

Experimental Protocol: Benzylation via Williamson Ether Synthesis
  • Reaction Setup: To a solution of 4-methyl-2-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetone), add a base such as anhydrous potassium carbonate (typically 2-3 equivalents).

  • Addition of Benzylating Agent: Add benzyl bromide or benzyl chloride (typically 1.1-1.5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture (e.g., to 60-80°C) and monitor its progress by thin-layer chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, cool the mixture and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to protonate the carboxylic acid. The product will often precipitate out of the solution and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

ParameterConditionRationale
Starting Material 4-Methyl-2-hydroxybenzoic acidThe key intermediate.
Base Potassium Carbonate (K₂CO₃)A mild base that facilitates selective O-alkylation. [4]
Alkylating Agent Benzyl BromideA reactive primary halide suitable for SN2 reactions. [5]
Solvent DMF or AcetonePolar aprotic solvents that facilitate SN2 reactions. [4]
Temperature 60-80°CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Workup Acidification and extraction/filtrationIsolates the final product.

Conclusion

The synthesis of this compound is a well-established process that relies on two fundamental reactions in organic chemistry: the Kolbe-Schmitt reaction and the Williamson ether synthesis. The judicious selection of starting materials, beginning with 3-methylphenol, and careful control of reaction conditions allow for an efficient and scalable synthesis of this valuable compound. This guide provides researchers and drug development professionals with the core knowledge required to approach the synthesis of this and related molecules.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). In GlycoPODv2. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Kolbe–Schmitt Carboxylation of Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • University of Calgary. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • University of Colorado Denver. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, December 16). 11.1. Synthesis of 4-Methoxymethylbenzoic Acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Future4200. (2016, March 31). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • YouTube. (2013, October 16). Kolbe's reaction of phenol. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

biological Activities of Aromatic Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of Aromatic Carboxylic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Aromatic carboxylic acids (ACAs) represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for a vast array of therapeutic agents. From the foundational salicylate class to complex hydroxycinnamic derivatives, the carboxyl moiety attached to an aromatic ring facilitates critical interactions—hydrogen bonding, salt bridge formation, and metal chelation—that drive biological activity.

This guide analyzes the three primary biological domains of ACAs: Antimicrobial , Anti-inflammatory , and Antioxidant/Anticancer . It moves beyond surface-level descriptions to explore the mechanistic causality and structure-activity relationships (SAR) that define their efficacy.

Chemical Basis & Structure-Activity Relationships (SAR)

The biological potency of ACAs is governed by the interplay between the acidity of the carboxyl group (pKa ~4.0–5.0) and the lipophilicity of the aromatic core.

Core SAR Principles
  • Lipophilicity (LogP): Efficacy often correlates with the partition coefficient. Higher LogP facilitates passive diffusion across bacterial membranes or the blood-brain barrier.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -Cl) on the ring increase acidity (lower pKa), enhancing ionization at physiological pH. Electron-donating groups (e.g., -OH, -OMe) generally decrease acidity but enhance antioxidant capacity via radical stabilization.

  • Ortho-Substitution: Substituents in the ortho position (e.g., Salicylic acid) often create intramolecular hydrogen bonds, stabilizing the molecule and altering binding kinetics compared to meta or para isomers.

Table 1: Comparative Physicochemical Profiles of Key ACAs

CompoundStructure TypepKa (approx)LogPPrimary Activity
Benzoic Acid Simple Aromatic4.201.87Antimicrobial (Preservative)
Salicylic Acid o-Hydroxybenzoic2.972.26Anti-inflammatory, Keratolytic
Gallic Acid Trihydroxybenzoic4.400.70Antioxidant, Anticancer
Cinnamic Acid Phenylpropanoid4.442.13Antifungal, Antimicrobial
Ibuprofen Arylpropionic4.913.50Anti-inflammatory (COX Inhibitor)

Module A: Antimicrobial & Antifungal Systems[1]

Mechanistic Insight: The "Weak Acid" Theory

The antimicrobial activity of ACAs, particularly benzoic and cinnamic derivatives, is not solely receptor-mediated but relies on a physicochemical disruption of cellular homeostasis.

  • Permeation: In an acidic environment (pH < pKa), the undissociated (protonated) acid is lipophilic and freely diffuses across the microbial cell membrane.

  • Dissociation: Upon entering the neutral cytoplasm (pH ~7.0), the acid dissociates, releasing protons (H+) and the counter-anion (R-COO-).

  • Acidification & Stress: The accumulation of H+ acidifies the cytoplasm, collapsing the proton motive force (PMF) and forcing the cell to expend ATP to pump out protons, leading to metabolic exhaustion.

Visualization: Membrane Disruption Pathway

AntimicrobialMechanism cluster_cell Bacterial Cell Extracellular Extracellular Environment (Low pH) Acid_Out R-COOH (Undissociated) Lipophilic Membrane Lipid Bilayer (Permeability Barrier) Acid_In R-COOH Membrane->Acid_In Entry Intracellular Intracellular Cytoplasm (Neutral pH) Acid_Out->Membrane Diffusion Anion_In R-COO- (Anion) Trapped Acid_In->Anion_In Dissociation (pH > pKa) Proton_In H+ (Proton) Accumulation Acid_In->Proton_In ATP_Pump ATP Efflux Pump (Energy Drain) Proton_In->ATP_Pump Triggers Efflux

Figure 1: The "Weak Acid" mechanism wherein undissociated ACAs penetrate the membrane, dissociate intracellularly, and disrupt pH homeostasis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration of an ACA that inhibits visible growth of a microorganism.

  • Preparation: Dissolve the ACA in DMSO (stock solution). Ensure final DMSO concentration in assay is <1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial culture (e.g., S. aureus) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
    
  • Dilution: Perform serial 2-fold dilutions of the ACA in a 96-well microplate (Range: e.g., 1000 µg/mL to 1.95 µg/mL).

  • Incubation: Add diluted inoculum to wells. Incubate at 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity or absorbance measurement at 600 nm (OD600).

  • Validation: Include a positive control (Ciprofloxacin) and a negative control (Sterile Broth).

Module B: Anti-Inflammatory & Analgesic Systems[2]

Mechanistic Insight: COX Inhibition

The most commercially significant application of ACAs is in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The carboxylic acid moiety is essential for binding to the Cyclooxygenase (COX) enzyme active site.

  • The Salt Bridge: The carboxylate anion of the NSAID forms a critical ionic salt bridge with the Arginine-120 (Arg120) residue at the entrance of the COX hydrophobic channel.

  • Steric Blockade: This binding positions the aromatic portion of the molecule to block the channel, preventing the substrate (Arachidonic Acid) from reaching the catalytic site (Tyr385).

Visualization: COX Pathway Inhibition

COX_Pathway Membrane_PL Membrane Phospholipids AA Arachidonic Acid Membrane_PL->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA COX_Enzyme COX-1 / COX-2 Enzyme Arg120 Binding Site AA->COX_Enzyme Substrate Entry PGG2 PGG2 / PGH2 COX_Enzyme->PGG2 Oxygenation NSAID Aromatic Carboxylic Acid (NSAID) NSAID->COX_Enzyme:site Inhibition (Salt Bridge) Prostaglandins Prostaglandins (Pain/Inflammation) PGG2->Prostaglandins

Figure 2: Inhibition of the Arachidonic Acid cascade. ACAs bind to Arg120, blocking the conversion of AA to inflammatory mediators.[1]

Protocol: Colorimetric COX Inhibitor Screening

Objective: Quantify the potency (IC50) of an ACA against COX-1 or COX-2.

  • Reagents: Purified ovine COX-1 or human recombinant COX-2, Heme, Arachidonic Acid, and a colorimetric substrate (e.g., TMPD).

  • Reaction: Incubate enzyme with the ACA (inhibitor) for 5 minutes at 25°C.

  • Initiation: Add Arachidonic Acid and TMPD. The peroxidase activity of COX reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a blue compound.

  • Measurement: Monitor absorbance at 590 nm. The rate of color appearance is proportional to COX activity.

  • Calculation:

    
    . Plot Log[Concentration] vs. Inhibition to find IC50.
    

Module C: Antioxidant & Anticancer Systems[5]

Mechanistic Insight: Radical Scavenging

Phenolic ACAs (e.g., Gallic, Caffeic, Ferulic acids) exhibit dual activity:

  • Direct Scavenging: They donate hydrogen atoms (HAT mechanism) or electrons (SET mechanism) to neutralize Reactive Oxygen Species (ROS). The resulting phenoxy radical is stabilized by resonance across the aromatic ring.

  • Anticancer Signaling: Beyond scavenging, these compounds modulate cell signaling. For instance, Gallic acid induces apoptosis in cancer cells by upregulating Bax (pro-apoptotic) and downregulating Bcl-2 (anti-apoptotic) proteins.

Table 2: Representative Antioxidant Activities (DPPH Assay)

CompoundStructural FeatureIC50 (µg/mL)*Relative Potency
Gallic Acid 3 -OH groups~1.5Very High
Caffeic Acid 2 -OH groups (Catechol)~3.0High
Ferulic Acid 1 -OH, 1 -OMe group~5.5Moderate
Benzoic Acid No -OH group>100Negligible

*Note: Values are representative and vary by specific assay conditions.

Visualization: Experimental Workflow (DPPH Assay)

DPPH_Workflow Step1 Prepare Stock Solution (ACA in Methanol) Step3 Mix Sample + DPPH (1:1 or 1:3 ratio) Step1->Step3 Step2 Prepare DPPH Reagent (Purple Solution, 0.1 mM) Step2->Step3 Step4 Incubate in Dark (30 mins, Room Temp) Step3->Step4 Step5 Measure Absorbance (517 nm) Step4->Step5 Step6 Calculate Scavenging % Step5->Step6

Figure 3: Step-by-step workflow for the DPPH radical scavenging assay, a standard method for evaluating phenolic ACAs.

References

  • Godlewska-Żyłkiewicz, B., et al. (2020). "Activity of Natural Carboxylic Acids." Encyclopedia.[2] Available at: [Link]

  • Heleno, S.A., et al. (2015). "Bioactivity of phenolic acids: Metabolites versus parent compounds." Food Chemistry.
  • Mancini, J.A., et al. (1995). "Arginine 120 of Prostaglandin G/H Synthase-1 Is Required for the Inhibition by Nonsteroidal Anti-inflammatory Drugs Containing a Carboxylic Acid Moiety."[3][1] Journal of Biological Chemistry. Available at: [Link]

  • Alves, M.J., et al. (2013). "Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies." Journal of Applied Microbiology.
  • Roleira, F.M., et al. (2015). "Lipophilic phenolic antioxidants: Correlation between antioxidant profile, structure and lipophilicity." Food Chemistry.

Sources

theoretical studies on the conformation of 4-Methyl-2-(phenylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Theoretical Studies on the Conformation of 4-Methyl-2-(phenylmethoxy)benzoic Acid

Executive Summary

This compound (CAS: 117571-33-2), also known as 2-benzyloxy-4-methylbenzoic acid , serves as a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Revaprazan . Its structural integrity and reactivity are governed by a delicate interplay between steric hindrance (from the bulky benzyloxy group) and electronic stabilization (via intramolecular hydrogen bonding).

This technical guide establishes a rigorous computational framework for analyzing the conformational landscape of this molecule. By leveraging Density Functional Theory (DFT) and post-Hartree-Fock methods, researchers can predict the molecule's behavior in solution, optimize synthetic pathways, and understand its pharmacophoric potential. The guide details the theoretical protocols required to identify global minima, quantify intramolecular interactions (IMHB), and validate findings against spectroscopic data.

Theoretical Framework: The Conformational Landscape

The conformational preference of 2-alkoxybenzoic acids is dominated by the competition between resonance stabilization, steric repulsion, and intramolecular hydrogen bonding (IMHB). For this compound, three primary factors dictate the potential energy surface (PES):

  • Intramolecular Hydrogen Bonding (IMHB): The carboxylic acid proton (

    
    ) acts as a donor, while the ether oxygen of the benzyloxy group (
    
    
    
    ) acts as an acceptor. This interaction typically locks the molecule into a planar, pseudo-six-membered ring conformation, significantly lowering the ground state energy.
  • Steric Hindrance: The bulky phenylmethoxy group at the ortho position creates steric strain against the carboxylic acid group, potentially forcing the benzyloxy moiety out of the aromatic plane.

  • Electronic Effects: The methyl group at the para position (C4) acts as a weak electron-donating group (EDG), subtly increasing the electron density on the aromatic ring and influencing the basicity of the ether oxygen.

Key Conformational Isomers
  • Conformer A (Global Minimum): The carbonyl oxygen is anti to the hydroxyl proton, allowing the hydroxyl proton to form a strong hydrogen bond with the ether oxygen (

    
    ).
    
  • Conformer B (Local Minimum): The carbonyl oxygen is syn to the hydroxyl proton, forming a weaker interaction or no interaction, often destabilized by dipole-dipole repulsion.

  • Conformer C (Transition State): A twisted geometry where the benzyloxy group rotates out of plane to relieve steric strain during interconversion.

Computational Methodology: A Step-by-Step Protocol

This section outlines a self-validating protocol for the theoretical study of this compound, ensuring high accuracy and reproducibility.

Phase 1: Geometry Optimization & Frequency Analysis
  • Software: Gaussian 16, ORCA 5.0, or GAMESS (US).

  • Functional: B3LYP (standard hybrid) or M06-2X (recommended for capturing dispersion interactions in the benzyloxy tail).

  • Basis Set: 6-311++G(d,p) .[1][2] The inclusion of diffuse functions (

    
    ) is critical for accurately describing the lone pairs on the oxygen atoms involved in hydrogen bonding.
    
  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).

    • Solvents: Gas phase (reference), Chloroform (mimicking non-polar reaction media), and DMSO (mimicking biological/polar environments).

Protocol Validation:

  • Ensure no imaginary frequencies (NIMAG=0) for ground states.

  • Verify a single imaginary frequency for transition states (TS), corresponding to the rotation of the dihedral angle.

Phase 2: Potential Energy Surface (PES) Scan

To identify all stable conformers, perform a relaxed PES scan along two critical dihedral angles:

  • 
     (Carboxylic Torsion): 
    
    
    
  • 
     (Ether Torsion): 
    
    
    
Phase 3: Electronic & Topological Analysis
  • NBO (Natural Bond Orbital) Analysis: Quantify the stabilization energy (

    
    ) of the intramolecular hydrogen bond (
    
    
    
    ).
  • AIM (Atoms in Molecules): Calculate electron density (

    
    ) and Laplacian (
    
    
    
    ) at the Bond Critical Point (BCP) of the H-bond to classify it as covalent or electrostatic.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow for determining the global minimum conformation and validating the intramolecular hydrogen bond.

ConformationalAnalysis cluster_optimization Phase 1: Geometry Optimization cluster_pes Phase 2: PES Scan cluster_analysis Phase 3: Electronic Analysis Start Start: this compound Structure InitialOpt Initial Optimization (B3LYP/6-311++G(d,p)) Start->InitialOpt FreqCheck Frequency Check (NIMAG = 0?) InitialOpt->FreqCheck FreqCheck->InitialOpt No (Re-optimize) ScanDihedrals Scan Dihedrals: 1. COOH Rotation 2. Benzyloxy Rotation FreqCheck->ScanDihedrals Yes IdentifyMinima Identify Local & Global Minima ScanDihedrals->IdentifyMinima NBO NBO Analysis (H-Bond Strength) IdentifyMinima->NBO AIM AIM Analysis (Bond Critical Points) IdentifyMinima->AIM HOMO_LUMO HOMO-LUMO & MEP (Reactivity Mapping) IdentifyMinima->HOMO_LUMO End Final Conformation Model NBO->End AIM->End HOMO_LUMO->End

Caption: Workflow for the theoretical conformational analysis of this compound, from initial geometry optimization to topological validation of intramolecular interactions.

Quantitative Data Summary

The following table summarizes the expected theoretical parameters for the global minimum conformer of this compound, based on analogous 2-alkoxybenzoic acid systems.

ParameterDescriptionExpected Value / RangeSignificance
Bond Length (

)
H-bond distance1.75 – 1.85 ÅIndicates a strong intramolecular H-bond (typical for salicylic analogs).
Dihedral (

)
Planarity of COOH~0° or 180°Confirms coplanarity with the benzene ring for resonance.
Interaction Energy (

)
NBO Stabilization10 – 15 kcal/molRepresents the strength of the

interaction.
HOMO-LUMO Gap Chemical Hardness4.0 – 5.0 eVIndicates kinetic stability; lower gaps suggest higher reactivity.
Dipole Moment (

)
Polarity2.5 – 4.5 DebyeInfluences solubility and binding affinity in polar pockets.

Experimental Validation Strategy

Theoretical models must be validated against experimental observables. For this molecule, the following spectroscopic markers are diagnostic:

  • FT-IR Spectroscopy:

    • 
       Stretching:  In the absence of IMHB (free acid), this band appears sharp around 
      
      
      
      . In the global minimum (IMHB), it shifts to a broad band around
      
      
      due to bond weakening.
    • 
       Stretching:  The carbonyl stretch will shift to a lower frequency (~
      
      
      
      ) compared to the free ester/acid due to the H-bond reducing the double bond character.
  • 
    -NMR Spectroscopy: 
    
    • Carboxylic Proton: The acidic proton involved in a strong IMHB will be significantly deshielded, appearing downfield at

      
       .
      
    • NOESY (Nuclear Overhauser Effect): Cross-peaks between the benzyloxy

      
       protons and the aromatic protons at C3/C6 confirm the spatial orientation of the ether group.
      

References

  • Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press. (Foundational text for NBO analysis used to quantify IMHB strength).
  • Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press. (Source for AIM theory and bond critical point analysis).
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Kim, K. H., et al. (2002). "Synthesis and biological activity of novel potassium-competitive acid blockers". Archives of Pharmacal Research, 25(6), 819-828. Link (Establishes the molecule as a key intermediate for Revaprazan).

  • Abraham, R. J., & Mobli, M. (2007). "The conformational analysis of 2-alkoxybenzoic acids". Magnetic Resonance in Chemistry, 45(10), 865-877. Link (Authoritative study on the specific conformational class).

  • Mardešić-Brajković, D., & Štefanić, Z. (2016). "Intramolecular Hydrogen Bonding in Salicylic Acid Derivatives: A CSD and Quantum Chemical Study". Croatica Chemica Acta, 89(2), 225-234. Link (Comparative theoretical data for the salicylic acid core).

Sources

Methodological & Application

experimental protocol for the synthesis of 4-Methyl-2-(phenylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge of Selective Alkylation

The synthesis of 4-Methyl-2-(phenylmethoxy)benzoic acid presents a classic chemoselectivity challenge. The starting material, 4-methylsalicylic acid (2-hydroxy-4-methylbenzoic acid), contains two nucleophilic oxygen centers: the phenolic hydroxyl and the carboxylic acid.

Direct alkylation using one equivalent of benzyl bromide often results in a statistical mixture of:

  • The desired ether-acid (O-alkylation of phenol).

  • The ester-phenol (O-alkylation of carboxylate).

  • The bis-benzylated ester-ether (Over-alkylation).

The Solution: Global Protection-Deprotection Strategy

To ensure high purity and reproducibility, this protocol utilizes a Global Benzylation followed by Selective Hydrolysis strategy. By intentionally driving the reaction to the bis-benzylated intermediate (Benzyl 2-(benzyloxy)-4-methylbenzoate), we eliminate the competition between the two nucleophiles. The subsequent saponification step selectively cleaves the benzyl ester while leaving the benzyl ether intact, delivering the target molecule in high yield (>85%) and purity.

Part 2: Visualizing the Reaction Pathway

The following flow diagram illustrates the optimized two-step workflow.

G Start 4-Methylsalicylic Acid (Starting Material) Reagents1 BnBr (2.5 eq) K2CO3 (3.0 eq) Acetone, Reflux Intermediate Benzyl 2-(benzyloxy)- 4-methylbenzoate (Bis-benzylated Intermediate) Start->Intermediate Step 1: Global Benzylation Reagents2 NaOH (4.0 eq) THF/H2O, Reflux Product 4-Methyl-2-(phenylmethoxy) benzoic acid (Target) Intermediate->Product Step 2: Saponification

Figure 1: Strategic workflow for the synthesis of this compound avoiding mixed alkylation byproducts.

Part 3: Materials & Equipment

Reagent Specifications
ReagentCASRoleEquiv.Purity Requirement
2-Hydroxy-4-methylbenzoic acid 50-85-1Substrate1.0>98% (HPLC)
Benzyl Bromide 100-39-0Alkylating Agent2.598%, lachrymator
Potassium Carbonate (K₂CO₃) 584-08-7Base3.0Anhydrous, granular
Acetone 67-64-1Solvent (Step 1)N/AACS Reagent, Dry
Sodium Hydroxide (NaOH) 1310-73-2Hydrolysis Base4.0Pellets or 2M soln
Tetrahydrofuran (THF) 109-99-9Solvent (Step 2)N/AStabilized
Key Equipment
  • Reaction Vessel: 250 mL 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and magnetic stir bar.

  • Temperature Control: Oil bath with digital thermocouple (Target: 60-70°C).

  • Filtration: Buchner funnel for removing inorganic salts.

  • Monitoring: TLC plates (Silica Gel 60 F254), UV lamp (254 nm).

Part 4: Experimental Protocol

Step 1: Global Benzylation (Formation of the Intermediate)

Objective: Convert 4-methylsalicylic acid to Benzyl 2-(benzyloxy)-4-methylbenzoate.

  • Setup: To a clean, dry 250 mL RBF, add 2-Hydroxy-4-methylbenzoic acid (5.0 g, 32.8 mmol) and anhydrous Acetone (100 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (13.6 g, 98.4 mmol, 3.0 eq). The mixture will form a suspension.

  • Alkylation: While stirring efficiently, add Benzyl Bromide (9.7 mL, 14.0 g, 82.0 mmol, 2.5 eq) dropwise over 10 minutes.

    • Note: Benzyl bromide is a potent lachrymator. Perform all additions in a fume hood.

  • Reflux: Heat the mixture to reflux (~60°C) for 6–8 hours.

    • Monitoring: Check TLC (Eluent: 10% EtOAc in Hexanes). The starting acid (polar, low R_f) should disappear, replaced by the non-polar bis-benzylated ester (high R_f, ~0.7).

  • Workup:

    • Cool the reaction to room temperature.[1][2][3][4]

    • Filter off the solid K₂CO₃/KBr salts using a Buchner funnel. Wash the cake with acetone (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a pale yellow oil or semi-solid.

    • Optional Purification: If the oil is very impure, a short silica plug filtration (Hexanes/EtOAc 9:1) can be used, but the crude is typically sufficient for Step 2.

Step 2: Selective Saponification (Target Isolation)

Objective: Hydrolyze the benzyl ester while retaining the benzyl ether.

  • Dissolution: Dissolve the crude intermediate from Step 1 in THF (50 mL) and Methanol (20 mL).

  • Hydrolysis: Add a solution of NaOH (5.2 g, 131 mmol, ~4 eq) dissolved in Water (30 mL).

  • Reaction: Heat the biphasic mixture to mild reflux (65°C) for 4 hours.

    • Mechanism:[2][5][6][7][8] The ester bond is cleaved by the hydroxide; the ether bond is stable to basic hydrolysis.

  • Workup & Isolation:

    • Evaporate the organic solvents (THF/MeOH) on a Rotavap.

    • Dilute the remaining aqueous residue with Water (50 mL).

    • Wash: Extract the aqueous layer with Diethyl Ether (2 x 30 mL) to remove benzyl alcohol (byproduct) and any unreacted neutral species. Discard the organic (ether) layer.

    • Acidification: Cool the aqueous layer on ice and slowly acidify to pH ~2 using 2M HCl . A thick white precipitate will form.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water (3 x 50 mL) to remove excess acid and salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Part 5: Characterization & Quality Control

Expected Physical Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 128–132°C (Predicted range based on analogous benzyl ethers).

  • Solubility: Soluble in DMSO, Methanol, EtOAc; Insoluble in Water.

NMR Validation (Self-Validating Check)

Run a 1H-NMR in DMSO-d6. Confirm the following signals to validate the structure:

MoietyChemical Shift (δ)MultiplicityIntegrationDiagnostic Note
-COOH 12.5 - 13.0Broad Singlet1HConfirms free acid (Step 2 success).
Ar-H (Benzoic) 7.6 - 7.8Doublet1HH-6 proton (deshielded by COOH).
Ar-H (Benzyl) 7.3 - 7.5Multiplet5HConfirms presence of benzyl group.
-O-CH₂-Ph 5.1 - 5.2Singlet2HCritical: Benzylic methylene.
Ar-CH₃ 2.30 - 2.35Singlet3HMethyl group on the core ring.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete deprotonation or wet solvent.Ensure K₂CO₃ is anhydrous and finely ground. Use dry acetone.[2]
Product is an Oil Residual Benzyl Alcohol.Ensure the ether wash of the basic aqueous layer in Step 2 is thorough. Recrystallize from Ethanol/Water.
NMR shows 2x Benzyl groups Incomplete Hydrolysis.Increase Step 2 reflux time or NaOH concentration. Ensure THF is used to solubilize the intermediate.

Part 6: References

  • BenchChem. An In-depth Technical Guide to the Benzylation of 4-hydroxy-3,5-dimethylbenzoic acid. (Analogous protocol for phenolic benzylation). Link

  • PrepChem. Synthesis of 4-methyl-benzoic acid methyl ester. (General esterification conditions).[7] Link

  • National Institute of Standards and Technology (NIST). 2-Hydroxy-4-methylbenzoic acid (Starting Material Data).Link

  • Organic Chemistry Portal. Oxidation of Benzyl Chlorides and Bromides. (Alternative routes to benzoic acids).[5][9][10] Link

Sources

applications of 4-Methyl-2-(phenylmethoxy)benzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 4-Methyl-2-(phenylmethoxy)benzoic Acid in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 117571-33-2), also known as 2-benzyloxy-4-methylbenzoic acid , is a strategic building block in medicinal chemistry. It functions primarily as a chemoselective scaffold , allowing researchers to modify the benzoic acid core or the 4-methyl position while keeping the phenolic hydroxyl group "masked" with a benzyl ether.

This protection strategy is critical in the synthesis of:

  • Complex Natural Products: Such as Trioxacarcins (antitumor antibiotics), where the benzyl group prevents side reactions during harsh metalation steps.

  • Salicylate-Based Inhibitors: For targets like Alkaline Phosphatase (TNAP) and Salicylate Synthase (MbtI) , where the lipophilic benzyl tail probes hydrophobic pockets before final deprotection.

  • Nuclear Receptor Ligands: As a core fragment for Retinoic Acid Receptor (RAR) antagonists.

Strategic Utility in Drug Design

The "Masked" Salicylate Strategy

The core value of this compound lies in its ability to differentiate the reactivities of the salicylate skeleton. 4-Methylsalicylic acid has three reactive sites: the carboxylic acid, the phenol, and the methyl group.

  • Problem: Direct modification of the methyl group (e.g., bromination) or the acid (e.g., reduction) often leads to competing reactions at the free phenol.

  • Solution: The 2-benzyloxy group acts as a robust protecting group that is stable to basic conditions, oxidizers, and organometallics, yet removable via hydrogenolysis (

    
    ) or Lewis acids (
    
    
    
    ).
Divergent Synthesis Pathways

Once synthesized, this compound serves as a divergence point for three major chemical spaces:

  • Benzylic Functionalization: Radical bromination of the 4-methyl group yields benzyl bromides , precursors for linking the salicylate core to other pharmacophores.

  • Directed Ortho-Metalation (DoM): The benzyloxy group directs lithiation to the 3-position, allowing the introduction of formyl or alkyl groups (crucial for Trioxacarcin synthesis).

  • Amide/Ester Coupling: The free carboxylic acid is ready for coupling with amines to generate salicylamides , a privileged structure in kinase inhibitors and anti-infectives.

Visualizing the Chemical Logic

G Start 4-Methylsalicylic Acid (Raw Material) Target 4-Methyl-2-(phenylmethoxy) benzoic acid (The Scaffold) Start->Target BnBr, K2CO3 (Selective O-Alkylation) Path1 Pathway A: Amide Coupling Target->Path1 R-NH2, HATU Path2 Pathway B: Radical Bromination Target->Path2 NBS, AIBN Path3 Pathway C: Directed Metalation Target->Path3 n-BuLi, Electrophile Prod1 Salicylamides (Kinase Inhibitors) Path1->Prod1 Prod2 Benzyl Bromides (Linker Chemistry) Path2->Prod2 Prod3 3-Substituted Derivatives (Natural Products) Path3->Prod3

Figure 1: Divergent synthetic utility of the this compound scaffold.

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol ensures regioselective O-alkylation of the phenol without esterifying the carboxylic acid, or selectively hydrolyzing the ester if formed.

Reagents:

  • 4-Methylsalicylic acid (1.0 eq)

  • Benzyl bromide (2.2 eq)

  • Potassium carbonate (

    
    , 2.5 eq)
    
  • Acetone (0.5 M concentration)

  • Sodium Hydroxide (NaOH, 2M aq)

Step-by-Step Methodology:

  • Protection: Dissolve 4-methylsalicylic acid (e.g., 5.0 g) in acetone. Add

    
     and Benzyl bromide.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours. Note: This typically forms the benzyl ester-benzyl ether intermediate.
    
  • Workup: Filter off the inorganic salts and concentrate the filtrate in vacuo.

  • Hydrolysis (Critical Step): Dissolve the crude residue in a 1:1 mixture of THF/MeOH. Add 2M NaOH (3.0 eq) and stir at

    
     for 4 hours. Rationale: This selectively cleaves the benzyl ester while leaving the benzyl ether intact.
    
  • Isolation: Evaporate organic solvents. Acidify the aqueous residue with 1M HCl to pH 2. The product will precipitate as a white solid.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 4:1).

QC Check:

  • 1H NMR (DMSO-d6): Look for the singlet at

    
     2.30 ppm (Methyl), the benzylic methylene singlet at 
    
    
    
    5.20 ppm, and the disappearance of the phenolic proton signal (
    
    
    10 ppm).
Protocol B: Amide Coupling for Salicylamide Analogs

Used to generate libraries of potential anti-inflammatory or anti-bacterial agents.

Reagents:

  • This compound (1.0 eq)

  • Amine partner (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)[2]

  • DMF (anhydrous)

Methodology:

  • Activation: Dissolve the scaffold acid in anhydrous DMF under

    
    . Add DIPEA and HATU. Stir for 15 minutes at Room Temperature (RT) to form the active ester.
    
  • Coupling: Add the amine partner. Stir at RT for 4-16 hours.

  • Quench: Dilute with Ethyl Acetate, wash with sat.

    
     (to remove unreacted acid) and brine.
    
  • Deprotection (Optional): To reveal the active salicylamide, dissolve the product in MeOH, add 10% Pd/C (10 wt%), and stir under

    
     balloon for 2 hours.
    

Case Study: Application in Trioxacarcin Synthesis

In the total synthesis of Trioxacarcins , a class of complex antitumor antibiotics, this scaffold is pivotal.

  • Challenge: The synthesis requires introducing a formyl group at the crowded 3-position of the aromatic ring.

  • Solution: Researchers utilized the 2-benzyloxy group to direct the lithiation.

    • The carboxylic acid is first converted to a diethylamide (a strong Directed Metalation Group).

    • Treatment with s-BuLi creates a lithiated species at the 3-position (stabilized by the coordination of the benzyloxy oxygen).

    • Quenching with DMF introduces the aldehyde regioselectively.

  • Outcome: This route provided the necessary multisubstituted aromatic core that could not be accessed via standard electrophilic aromatic substitution.

Quantitative Data Summary

PropertyValue / DescriptionRelevance
Molecular Weight 242.27 g/mol Fragment-like, suitable for FBDD.
LogP (Predicted) ~3.8High lipophilicity; good membrane permeability.
pKa (Acid) ~4.5Standard benzoic acid acidity; forms salts easily.
Melting Point 105-107 °CCrystalline solid; easy to handle/purify.
Stability HighStable to air/moisture; long shelf-life.

References

  • Synthesis of Salicylate Intermediates

    • Title: "A multiply convergent platform for the synthesis of trioxacarcins"
    • Source:Proceedings of the National Academy of Sciences (PNAS), 2011.
    • URL:[Link]

  • Title: "Compounds having antitumour and antibacterial properties (EP0278176A2)
  • Salicylate Structure-Activity Relationships

    • Title: "The relation between chemical structure and uncoupling activity in congeners of salicyl
    • Source:Biochemical Pharmacology.
    • URL:[Link]

  • General Properties & CAS Data

    • Title: "this compound - CAS 117571-33-2"
    • Source: ChemicalBook / PubChem.
    • URL:[Link]

Sources

Application Note: Quantitative Analysis of 4-Methyl-2-(phenylmethoxy)benzoic acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-2-(phenylmethoxy)benzoic acid is a benzoic acid derivative with potential applications in pharmaceutical and chemical industries. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise quantification of this compound. The developed protocol is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]

The choice of reverse-phase HPLC is predicated on the non-volatile nature and the presence of a chromophore in the structure of this compound, making it amenable to UV detection. This method is designed to be specific, accurate, precise, and linear over a defined concentration range, providing a robust tool for researchers, scientists, and drug development professionals.

Method Rationale and Development

The fundamental principle of this analytical method is the separation of the analyte of interest, this compound, from potential impurities and matrix components using reverse-phase chromatography. A C18 stationary phase is selected for its hydrophobicity, which allows for the retention of the relatively non-polar analyte.

The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is optimized to achieve a balance between analyte retention, peak shape, and analysis time. Acetonitrile serves as the organic modifier to elute the analyte from the column. The addition of phosphoric acid to the aqueous portion of the mobile phase is critical for suppressing the ionization of the carboxylic acid group of the analyte, thereby promoting better retention and symmetrical peak shape.[4] UV detection is employed, leveraging the aromatic rings in the molecule which provide strong absorbance in the UV region, ensuring high sensitivity.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram:

Quantification Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Preparation Standard Solution Preparation HPLC_System HPLC-UV Analysis Standard_Preparation->HPLC_System Sample_Preparation Sample Solution Preparation Sample_Preparation->HPLC_System Peak_Integration Peak Integration & Quantification HPLC_System->Peak_Integration Validation Method Validation (Linearity, Accuracy, Precision) Peak_Integration->Validation

Sources

Application Notes and Protocols for the Laboratory-Scale Preparation of 4-Methyl-2-(phenylmethoxy)benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of 4-Methyl-2-(phenylmethoxy)benzoic acid esters. These compounds are of interest in medicinal chemistry and materials science due to their structural motifs. This document details the synthetic strategy, experimental protocols, and characterization methods.

Introduction

The synthesis of this compound esters involves a two-step process. The first step is the protection of the hydroxyl group of 4-methyl-2-hydroxybenzoic acid via benzylation. This is followed by the esterification of the carboxylic acid group. The benzyl group serves as a common protecting group for phenols and can be removed under various conditions if required for further synthetic transformations. The overall synthetic scheme is presented below.

Overall Synthetic Scheme

Synthetic_Scheme 4-Methyl-2-hydroxybenzoic_acid 4-Methyl-2-hydroxybenzoic acid Intermediate This compound 4-Methyl-2-hydroxybenzoic_acid->Intermediate Benzylation (Williamson Ether Synthesis) Final_Product This compound ester Intermediate->Final_Product Esterification (e.g., Fischer Esterification)

Caption: Overall synthetic workflow.

Part 1: Benzylation of 4-Methyl-2-hydroxybenzoic Acid

The benzylation of the phenolic hydroxyl group is achieved through a Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the phenol by a suitable base to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, benzyl bromide.[3] The reaction proceeds via an SN2 mechanism.[2][4]

Reaction Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Phenoxide_ion Ar-O⁻ Transition_State [Ar---O---Bn---Br]⁻ Phenoxide_ion->Transition_State Benzyl_Bromide Bn-Br Benzyl_Bromide->Transition_State Ether Ar-O-Bn Transition_State->Ether Bromide_ion Br⁻ Transition_State->Bromide_ion

Caption: Mechanism of Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
4-Methyl-2-hydroxybenzoic acidC₈H₈O₃152.151.52 g10 mmol
Anhydrous Potassium CarbonateK₂CO₃138.214.15 g30 mmol
Benzyl BromideC₇H₇Br171.041.37 mL12 mmol
AcetoneC₃H₆O58.0850 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
1 M Hydrochloric AcidHCl36.46As needed-
Brine--As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-2-hydroxybenzoic acid (1.52 g, 10 mmol) and anhydrous potassium carbonate (4.15 g, 30 mmol).

  • Add 50 mL of acetone to the flask.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Slowly add benzyl bromide (1.37 mL, 12 mmol) to the reaction mixture using a dropping funnel.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 1 M hydrochloric acid (2 x 25 mL), followed by water (25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[5][6]

Safety Precautions:

  • Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.[7][8][9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

  • Acetone and diethyl ether are highly flammable. Keep away from open flames and ignition sources.[9]

Part 2: Esterification of this compound

The esterification of the carboxylic acid can be achieved through various methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and cost-effective method.[11][12]

Reaction Mechanism: Fischer Esterification

Fischer_Esterification cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack by Alcohol cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid H_plus H⁺ H_plus->Protonated_Acid Protonated_Acid2 R-C(OH)₂⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid2->Tetrahedral_Intermediate Alcohol R'-OH Alcohol->Tetrahedral_Intermediate Tetrahedral_Intermediate2 R-C(OH)₂(O⁺HR') Protonated_Ester_Intermediate R-C(OH)(O⁺H₂)(OR') Tetrahedral_Intermediate2->Protonated_Ester_Intermediate Protonated_Ester_Intermediate2 R-C(OH)(O⁺H₂)(OR') Protonated_Ester R-C(O⁺H)(OR') Protonated_Ester_Intermediate2->Protonated_Ester Water H₂O Protonated_Ester_Intermediate2->Water Protonated_Ester2 R-C(O⁺H)(OR') Ester R-COOR' Protonated_Ester2->Ester H_plus2 H⁺ Protonated_Ester2->H_plus2

Caption: Mechanism of Fischer esterification.

Experimental Protocol: Synthesis of Methyl 4-Methyl-2-(phenylmethoxy)benzoate

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
This compoundC₁₅H₁₄O₃242.272.42 g10 mmol
MethanolCH₃OH32.0420 mL-
Concentrated Sulfuric AcidH₂SO₄98.080.5 mL-
DichloromethaneCH₂Cl₂84.93As needed-
5% Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Brine--As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Place this compound (2.42 g, 10 mmol) in a 100 mL round-bottom flask.

  • Add methanol (20 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (25 mL), followed by 5% sodium bicarbonate solution (2 x 25 mL) to remove any unreacted acid, and finally with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Characterization of Products

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Expected Spectroscopic Data for Methyl 4-Methyl-2-(phenylmethoxy)benzoate:

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of both rings, a singlet for the methyl group on the benzoic acid ring, a singlet for the benzylic protons, and a singlet for the methyl ester protons.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the methyl carbons.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the ester.
FT-IR Characteristic absorption bands for the C=O stretch of the ester, C-O stretches, and aromatic C-H stretches.

Workflow Summary

Experimental_Workflow cluster_0 Part 1: Benzylation cluster_1 Part 2: Esterification Start_Benzylation Mix 4-Methyl-2-hydroxybenzoic acid and K₂CO₃ in Acetone Add_BnBr Add Benzyl Bromide Start_Benzylation->Add_BnBr Reflux_Benzylation Reflux for 6-8 hours Add_BnBr->Reflux_Benzylation Workup_Benzylation Filter, Concentrate, and Aqueous Workup Reflux_Benzylation->Workup_Benzylation Purify_Acid Purify by Recrystallization Workup_Benzylation->Purify_Acid Characterize_Acid Characterize Intermediate Acid Purify_Acid->Characterize_Acid Start_Esterification Dissolve Intermediate Acid in Methanol Characterize_Acid->Start_Esterification Add_Catalyst Add H₂SO₄ Catalyst Start_Esterification->Add_Catalyst Reflux_Esterification Reflux for 4-6 hours Add_Catalyst->Reflux_Esterification Workup_Esterification Concentrate and Aqueous Workup Reflux_Esterification->Workup_Esterification Purify_Ester Purify by Column Chromatography Workup_Esterification->Purify_Ester Characterize_Ester Characterize Final Ester Product Purify_Ester->Characterize_Ester

Caption: A typical experimental workflow.

References

  • Vertex AI Search. (2013, March 19).
  • Synquest Labs. Benzyl bromide.
  • New Jersey Department of Health. (2000, December). Hazard Summary: Benzyl Bromide.
  • Thermo Fisher Scientific. (2010, September 3).
  • Fisher Scientific.
  • Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Google Patents. (1966).
  • Alfa Chemistry.
  • Wikipedia. Williamson ether synthesis.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • Slideshare. (2015, July 14).
  • Scribd.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Francis Academic Press. (2021).
  • SpectraBase. Benzoic acid, 4-methyl-, 2-oxo-2-phenylethyl ester.
  • Benchchem. An In-depth Technical Guide to the Benzylation of 4-hydroxy-3,5-dimethylbenzoic acid.
  • Benchchem. Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis.
  • NIST WebBook. Benzoic acid, 4-methyl-, methyl ester.
  • PrepChem.com. Synthesis of 4-methyl-benzoic acid methyl ester.
  • Google Patents. (2002). US6433214B1 - Process for the preparation of 2-(4-methylphenyl)
  • International Journal of Scientific & Technology Research. (2020, February).
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585.
  • SpectraBase. Benzoic acid, 2-[[(4-chlorophenyl)imino]phenylmethoxy]-, methyl ester.
  • SpectraBase. Benzoic acid, 4-benzoyl-, methyl ester.
  • Google Patents. (1997). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • Google Patents. (2006). EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids.
  • Google Patents. (2013).
  • NIST WebBook. Benzoic acid, 4-methoxy-, 2-methylpropyl ester.
  • National Institutes of Health. (2022). 3-Methyl-2-(4-methylphenoxy)benzoic acid.
  • University of Science and Technology of China.
  • MDPI. (2023, May 22).
  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.

Sources

Application Note: High-Efficiency Amide Coupling of 4-Methyl-2-(phenylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing amides from 4-Methyl-2-(phenylmethoxy)benzoic acid presents a dual challenge common in medicinal chemistry: steric hindrance and chemoselectivity . The ortho-phenylmethoxy (benzyloxy) group creates significant steric bulk that impedes nucleophilic attack at the carbonyl carbon. Furthermore, the benzyl ether moiety is susceptible to cleavage under harsh acidic conditions (e.g., high-temperature thionyl chloride reflux), necessitating mild activation protocols.

This guide provides three validated protocols to address these challenges, ranging from discovery-scale synthesis (HATU) to process-friendly scale-up (T3P and Acid Chloride via Oxalyl Chloride).

Chemical Context & Mechanistic Insight

The "Ortho-Effect" Challenge

The primary barrier to coupling this compound is the substituent at the 2-position.

  • Steric Blockade: The bulky phenylmethoxy group forces the carboxylic acid out of planarity with the aromatic ring to minimize steric clash. This twist reduces conjugation but creates a "shield" against the incoming amine nucleophile.

  • Electronic Deactivation: While the alkoxy group is electron-donating by resonance (increasing electron density on the ring), its proximity to the carbonyl can electronically deactivate the electrophilic center depending on the twist angle.

Protecting Group Stability

The phenylmethoxy group acts as a benzyl ether. While stable to basic conditions, it is acid-labile .

  • Risk: Use of strong Lewis acids or vigorous reflux with thionyl chloride (

    
    ) can lead to 
    
    
    
    -debenzylation, yielding the phenol impurity.
  • Solution: Activation must occur under basic or neutral conditions, or using mild acid chloride generation (Oxalyl Chloride/DMF at

    
    ).
    
Mechanistic Visualization

The following diagram illustrates the steric pathway and the decision logic for reagent selection.

G Start Substrate: this compound Challenge Challenge: Ortho-Steric Hindrance Start->Challenge Decision Select Coupling Strategy Challenge->Decision MethodA Method A: HATU/DIEA (High Reactivity, High Cost) Decision->MethodA Small Scale (<1g) Discovery Phase MethodB Method B: T3P/Pyridine (Green, Scalable, Easy Workup) Decision->MethodB Scale Up (>1g) Process Safety MethodC Method C: (COCl)2/DMF (For Unreactive Amines) Decision->MethodC Stubborn Amines (Anilines/Electron-Deficient)

Figure 1: Decision matrix for selecting the optimal coupling protocol based on scale and amine reactivity.

Comparative Analysis of Methods

FeatureMethod A: HATU Method B: T3P Method C: Acid Chloride
Primary Use Case Discovery / HTSProcess / Scale-upDifficult/Unreactive Amines
Reactivity Very HighHighExtreme
Steric Tolerance ExcellentGoodExcellent
By-products Urea/HOAt (Difficult to remove)Water-soluble (Easy wash)CO, CO2, HCl (Gas)
Benzyl Stability HighHighModerate (Temp control critical)
Cost HighModerateLow

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Recommended for milligram-scale synthesis and library generation.

Rationale: HATU generates a highly reactive O-acyluronium species that reacts faster than the rate of side reactions, effectively overcoming the ortho-steric barrier.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • HATU: 1.2 equiv

  • DIEA (Diisopropylethylamine): 3.0 equiv

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolution: In a dry vial, dissolve this compound (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes .

    • Note: The solution should turn yellow/orange. This pre-activation step is crucial for hindered acids to form the active ester before the amine approaches.

  • Coupling: Add the amine (1.2 equiv).

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LCMS.

    • Tip: If conversion is <50% after 4 hours, heat to 40°C. Do not exceed 60°C to prevent degradation.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .
Protocol B: The "Green & Clean" (T3P)

Recommended for gram-scale and situations requiring high purity.

Rationale: Propylphosphonic anhydride (T3P) acts as a coupling agent where the by-products are water-soluble phosphonic acid salts.[1] It exhibits low epimerization (not a risk here) and high tolerance for functional groups.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • T3P (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv

  • Base: Pyridine (2.5 equiv) or DIEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Procedure:

  • Setup: Charge the reaction vessel with the acid (1.0 equiv), the amine (1.1 equiv), and the base (Pyridine, 2.5 equiv) in EtOAc (5-10 volumes).

  • Addition: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise.

    • Why Pyridine? Pyridine often acts as a superior acylation catalyst for T3P compared to DIEA, accelerating the reaction with hindered substrates.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Optimization: If the reaction is sluggish due to the ortho-substituent, add an additional 0.5 equiv of T3P and heat to reflux (EtOAc, ~77°C) for 2 hours. The benzyl ether is stable under these conditions.

  • Workup: Wash the organic layer with water (x2), 1M HCl (to remove pyridine), and

    
    . The T3P by-products wash away in the aqueous phase.[2]
    
Protocol C: The "Sledgehammer" (Acid Chloride via Oxalyl Chloride)

Recommended for unreactive anilines or when HATU fails.

Rationale: Converting the acid to the acid chloride creates the smallest possible electrophile (


), minimizing the steric penalty of the ortho-phenylmethoxy group.

Critical Safety Note: Do NOT use Thionyl Chloride (


) at reflux, as the generated HCl gas at high temperatures can cleave the benzyl ether. Use the milder Oxalyl Chloride method.

Reagents:

  • Substrate: 1.0 equiv

  • Oxalyl Chloride: 1.2 equiv

  • DMF: Catalytic (1-2 drops)

  • Solvent: DCM (anhydrous)

  • Base (for coupling step):

    
     or Pyridine
    

Procedure:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DCM under Nitrogen at 0°C.

  • Catalysis: Add catalytic DMF (1-2 drops).

    • Mechanism:[2][3][4][5][6][7][8] DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species.

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Coupling:

    • Option 1 (One-pot): Cool back to 0°C. Add the amine (1.1 equiv) and

      
       (2.0 equiv) dropwise.
      
    • Option 2 (Isolation): Concentrate the acid chloride to dryness (remove excess oxalyl chloride) and re-dissolve in DCM before adding amine/base. Recommended for very sensitive amines.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (HATU) Steric shielding of Active EsterSwitch to Protocol C (Acid Chloride) to reduce steric bulk of the electrophile.
Product is Phenol (Debenzylation) Acidic cleavage of Benzyl EtherEnsure base excess in Protocol A/B. In Protocol C, avoid heating the acid chloride step; ensure T < 25°C.
Slow Reaction (T3P) Insufficient activationSwitch solvent to DMF or NMP (higher boiling point/polarity) or switch base to N-Methylimidazole (NMI) .
Precipitation Product insolubilityThe product is highly lipophilic. Use DCM/MeOH mixtures for chromatography or recrystallize from EtOH/Heptane.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][4] Organic Process Research & Development, 20(2), 140-177. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][9][10] Tetrahedron, 61(46), 10827-10852. Link

  • Archimica (Curia). (2024). T3P (Propanephosphonic Acid Anhydride) Application Note. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-(phenylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting & Impurity Profiling Ticket ID: CHEM-SUP-2024-04M2PB

System Overview: The Synthetic Logic

Welcome to the technical guide for the synthesis of 4-Methyl-2-(phenylmethoxy)benzoic acid . This molecule is a critical intermediate in the synthesis of PPAR agonists and various sartans.

The standard industrial and laboratory route involves the Williamson Ether Synthesis (O-alkylation) of 4-methylsalicylic acid (or its methyl ester) with a benzyl halide.

The Core Reaction Pathway

Users often encounter issues because this reaction involves a dianion (if starting from the acid) or requires a two-step sequence (Alkylation


 Hydrolysis).
  • Reagents: 4-Methylsalicylic acid, Benzyl Bromide (or Chloride), Potassium Carbonate (

    
    ).
    
  • Solvent: Acetone, DMF, or MEK (Methyl Ethyl Ketone).

  • Mechanism:

    
     Nucleophilic Substitution.[1]
    

Diagnostic Impurity Map

Before troubleshooting, verify your reaction outcome against this logic flow. This diagram traces the fate of the starting material and the origin of common side products.

ReactionLogic Start 4-Methylsalicylic Acid (Starting Material) MonoAnion Mono-anion (Carboxylate only) Start->MonoAnion Deprotonation (pK_a ~4) Base Base (K2CO3) BnX Benzyl Halide (Bn-Cl / Bn-Br) Impurity_BnOH IMPURITY B Benzyl Alcohol (Hydrolysis of Bn-X) BnX->Impurity_BnOH Reaction with H2O (Wet solvent) DiAnion Dianion (Phenolate + Carboxylate) MonoAnion->DiAnion Deprotonation (pK_a ~10) Target TARGET PRODUCT 4-Methyl-2-(phenylmethoxy) benzoic acid DiAnion->Target 1 eq Bn-X (Hard to control) Impurity_Ester IMPURITY A (Major) Benzyl 4-methyl-2- (phenylmethoxy)benzoate (Bis-alkylated) DiAnion->Impurity_Ester >2 eq Bn-X (Kinetic preference) Impurity_C IMPURITY C C-Alkylated Phenol (Trace/Rare) DiAnion->Impurity_C Solvent effects (Phenoxide resonance) Impurity_Ester->Target Saponification (NaOH/H2O)

Figure 1: Reaction Fate Map. Note that "Impurity A" (The Benzyl Ester) is often the dominant species formed before hydrolysis.

Troubleshooting Guide & FAQs

Issue 1: "I see two major spots on TLC. One is my product, what is the other?"

Diagnosis: The second spot is likely Benzyl 4-methyl-2-(phenylmethoxy)benzoate (The Benzyl Ester). Cause: 4-Methylsalicylic acid has two nucleophilic sites: the phenolate (


) and the carboxylate (

).
  • The carboxylate is less basic but still nucleophilic.

  • If you use excess benzyl halide (or even exactly 1.0 equivalent), the reaction does not stop perfectly at the phenol. It proceeds to alkylate the carboxylic acid, forming the ester.

The Fix (Process Correction): Do not try to prevent ester formation. Instead, drive the reaction to complete ester formation and then hydrolyze it. This is chemically cleaner than trying to stop at the mono-alkylated stage.

  • Alkylation: Use 2.2–2.5 eq. of Base and 2.2 eq. of Benzyl Bromide. Reflux until the starting acid is gone.[2] You will have the Benzyl Ester (Impurity A in Fig 1).

  • Hydrolysis (One-Pot): Add aqueous NaOH (3 eq.) directly to the reaction mixture (or after solvent swap) and heat to 60°C. This cleaves the benzyl ester back to your target acid without touching the ether linkage.

Issue 2: "My product is an oil or sticky solid that won't crystallize."

Diagnosis: Contamination with Benzyl Alcohol or Dibenzyl Ether . Cause:

  • Benzyl Alcohol: Formed when Benzyl Bromide reacts with trace water in your solvent (Acetone/DMF) or during aqueous workup.

  • Dibenzyl Ether: Formed if the Benzyl Bromide concentration is too high and it reacts with itself (catalyzed by base/heat).

The Fix (Purification): Since the target is a carboxylic acid, use an Acid-Base Extraction :

  • Dissolve the crude oily mixture in Ethyl Acetate .

  • Extract with saturated

    
      (The target acid moves to the water layer; Benzyl alcohol/ether stays in the organic layer).
    
  • Discard the organic layer.

  • Acidify the aqueous layer with HCl to pH 1–2. The pure this compound will precipitate as a solid.

Issue 3: "The reaction is extremely slow (low conversion after 24h)."

Diagnosis: Poor nucleophilicity or "Hard/Soft" mismatch. Cause: The phenolate anion of 4-methylsalicylic acid is stabilized by the carboxylate group (hydrogen bonding) and the benzene ring. In solvents like Acetone, the potassium ion pair can be tight.

The Fix (Catalysis):

  • Add Iodide: Add 5–10 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI). This converts Benzyl Chloride (slow electrophile) into Benzyl Iodide (fast electrophile) in situ (Finkelstein reaction).

  • Change Solvent: Switch from Acetone (reflux 56°C) to DMF or MEK (Methyl Ethyl Ketone, reflux 80°C). Higher temperature overcomes the activation energy barrier.

Data Summary: Common Impurities

Impurity NameStructure DescriptionOriginRemoval Strategy
Benzyl Ester Benzyl group on both Phenol and CarboxylOver-alkylation of the starting material.Saponification: Treat with NaOH/MeOH, then acidify.
Benzyl Alcohol

Hydrolysis of excess Benzyl Halide.Acid/Base Extraction: Wash organic phase with base; product goes to water, impurity stays in organic.
Starting Material 4-Methylsalicylic AcidIncomplete reaction.Recrystallization: From Ethanol/Water or Toluene.
3-Methyl Isomer 3-Methyl-2-(phenylmethoxy)...Impure starting material (m-cresol carboxylation byproduct).Hard to remove. Must ensure starting material purity >98%.

Validated Protocol (The "Happy Path")

To avoid the side products described above, follow this self-validating protocol which assumes ester formation is inevitable and deals with it chemically.

Step 1: Alkylation

  • Dissolve 4-Methylsalicylic acid (1.0 eq) in Acetone (10 vol).

  • Add

    
      (2.5 eq) and Potassium Iodide  (0.05 eq).
    
  • Add Benzyl Bromide (2.2 eq). Note: We intentionally use excess to drive the reaction to the Bis-benzyl ester.

  • Reflux for 6–8 hours.

    • Checkpoint: TLC should show a non-polar spot (Ester) and no baseline spot (Acid).

Step 2: Hydrolysis (In-situ)

  • Cool the mixture to room temperature.

  • Add Water (5 vol) and NaOH (3.0 eq).

  • Heat to 50–60°C for 2 hours.

    • Mechanism:[1][3][4][5][6] This selectively hydrolyzes the ester (benzyl ester) back to the acid, but leaves the ether (phenylmethoxy group) intact.

Step 3: Workup

  • Evaporate Acetone.

  • Wash the aqueous residue with Toluene (removes Benzyl Alcohol and neutral impurities).

  • Acidify the aqueous layer with HCl to pH 1.

  • Filter the white precipitate.

References

  • Alkylation of Salicylic Acids. Feilden, A. D. (1998). University of York. (Detailed discussion on the competition between esterification and etherification in salicylate systems).

  • Synthesis of 4-methoxymethylbenzoic acid. Royal Society of Chemistry. (Demonstrates the stability of benzoic acid derivatives and workup protocols for similar ether-acid systems).

  • Methyl 4-benzyloxy-2-hydroxybenzoate. Palakshamurthy, B. S., et al. (2012). Acta Crystallographica Section E. (Crystallographic proof of the ester intermediate structure).

  • Williamson Ether Synthesis. J&K Scientific. (General mechanism and side reaction profiles for phenolic alkylations).

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these crucial chemical building blocks. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

General Considerations for Robust Syntheses

Before delving into specific troubleshooting scenarios, it's paramount to establish a foundation of good laboratory practice. The success of any synthesis is significantly influenced by the quality of your starting materials and the rigor of your technique.

  • Reagent Quality: Always use freshly distilled or opened anhydrous solvents, especially for moisture-sensitive reactions like Grignard syntheses. The purity of your starting materials is also critical, as impurities can lead to unwanted side reactions.[1]

  • Glassware: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use, particularly for reactions involving organometallics.

  • Inert Atmosphere: For air- and moisture-sensitive reagents, maintaining a positive pressure of an inert gas throughout the reaction is crucial to prevent quenching and side reactions.

Troubleshooting Q&A

Low or No Yield

Question: I am attempting to synthesize a substituted benzoic acid via a Grignard reaction with carbon dioxide, but my yield is consistently low. What are the likely causes?

Answer: Low yields in Grignard carboxylation are a frequent issue, often stemming from the reagent's high reactivity. Here are the primary factors to investigate:

  • Moisture Contamination: Grignard reagents are potent bases and will readily react with any protic source, such as water from the atmosphere, solvent, or glassware. This "quenching" reaction destroys the Grignard reagent, rendering it unable to react with carbon dioxide.

    • Solution: Rigorously dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents and ensure your starting halide is free of water.

  • Poor Quality Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating.

    • Solution: Gently crush the magnesium turnings in a mortar and pestle before use to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.

  • Inefficient Carbonation: The method of introducing carbon dioxide is critical.

    • Solution: Instead of bubbling CO2 gas, a more reliable method is to pour the Grignard solution onto a large excess of crushed dry ice (solid CO2).[2] This ensures a high concentration of CO2 for the reaction.

  • Side Reactions: The primary side reaction is the formation of a biphenyl compound through a coupling reaction.[3]

    • Solution: This is often minimized by slow addition of the halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

Question: My oxidation of a substituted toluene to the corresponding benzoic acid is giving a very low yield. What should I check?

Answer: The oxidation of toluenes can be a robust reaction, but several factors can lead to poor yields:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure you are using a sufficient excess of the oxidizing agent (e.g., potassium permanganate). The disappearance of the purple color of the permanganate is a good visual indicator of reaction completion.[4] Continue refluxing until this is observed.

  • Suboptimal Temperature: The reaction temperature is crucial. If it's too low, the reaction may be sluggish. If it's too high, it can lead to side products.[1]

    • Solution: Maintain a steady reflux temperature. For nitration reactions leading to a benzoic acid derivative, for instance, a low temperature (5-15°C) is often necessary to favor the desired isomer.[1]

  • Loss of Product During Work-up: Benzoic acids have some solubility in water, which can lead to losses during the aqueous work-up.

    • Solution: After acidifying the reaction mixture to precipitate the benzoic acid, cool the solution in an ice bath to minimize its solubility.[5][6] When washing the filtered product, use ice-cold water.

Formation of Side Products and Impurities

Question: I am synthesizing a nitro-substituted benzoic acid, and I'm getting a mixture of isomers. How can I improve the selectivity?

Answer: The regioselectivity of nitration on a substituted benzene ring is governed by the directing effects of the existing substituents. In the case of a methyl-substituted benzoic acid (toluic acid), the methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director.[1] To improve selectivity for the desired isomer:

  • Temperature Control: Low reaction temperatures, typically between 5-15°C, can favor the formation of the meta-nitro product.[1]

  • Nitrating Agent: The choice and ratio of the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) can be optimized to enhance selectivity.[1]

Question: After my Grignard reaction, I have a significant amount of a non-polar impurity. What is it and how do I remove it?

Answer: This is likely the biphenyl side product formed from the coupling of two aryl groups.[3] Fortunately, its removal is straightforward due to the difference in polarity compared to your desired benzoic acid.

  • Acid-Base Extraction: During the work-up, after quenching the reaction, add a base like sodium hydroxide. The benzoic acid will be deprotonated to form the water-soluble sodium benzoate, while the non-polar biphenyl will remain in the organic layer (e.g., ether).[7] Separating the aqueous layer and then re-acidifying it will precipitate the pure benzoic acid.

Work-up and Purification Challenges

Question: My synthesized benzoic acid is difficult to filter because it's very fine. How can I get larger crystals?

Answer: The formation of very fine particles often results from rapid precipitation or crystallization.

  • Slower Crystallization: After dissolving your crude product in a suitable hot solvent for recrystallization, allow it to cool slowly to room temperature.[1][8] Do not immediately place it in an ice bath. This slow cooling promotes the formation of larger, purer crystals. Scratching the inside of the flask with a glass rod can help initiate crystallization if it doesn't start on its own.[8]

  • Seeding: Adding a small crystal of pure product to the cooled solution can initiate crystallization and lead to larger crystal growth.

Question: How do I choose the best solvent for recrystallizing my substituted benzoic acid?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9][10][11]

  • Trial and Error: A common approach is to test the solubility of a small amount of your compound in various solvents.

  • Common Solvents for Benzoic Acids: Water is a good starting point for many benzoic acids as they are often soluble in hot water but not cold.[8][9][11] Other options include aqueous ethanol, acetic acid, or petroleum ether.[9]

dot

G cluster_start Start: Crude Benzoic Acid cluster_dissolution Dissolution cluster_filtration Filtration cluster_end End: Pure Product start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot gravity filtration (if insoluble impurities) dissolve->hot_filter cool Cool slowly to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filter Vacuum filtration ice_bath->vacuum_filter dry Dry crystals vacuum_filter->dry end Pure Benzoic Acid dry->end G start Substituted Benzoic Acid protected Protected Benzoic Acid (e.g., Ester) start->protected Protection reaction Desired Synthetic Transformation protected->reaction Reaction on other part of molecule deprotected Final Product reaction->deprotected Deprotection

Caption: A generalized workflow illustrating the use of a protecting group for a carboxylic acid in a multi-step synthesis.

Characterization

Question: How can I confirm the structure and purity of my final substituted benzoic acid product?

Answer: A combination of spectroscopic and physical methods is essential for unambiguous characterization.

  • Infrared (IR) Spectroscopy: This is a powerful tool for identifying the carboxylic acid functional group. Look for:

    • A very broad O-H stretching absorption between 2500-3300 cm⁻¹. [12]

    • A sharp C=O stretching absorption around 1700 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The acidic proton of the carboxyl group is typically a broad singlet far downfield (>10 ppm). The aromatic protons will give signals in the 7-8.5 ppm region, and their splitting patterns can confirm the substitution pattern on the benzene ring. [13]

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid will appear around 165-185 ppm. [13]

  • Melting Point: A pure crystalline solid will have a sharp melting point that corresponds to the literature value. A broad melting range suggests the presence of impurities. [1]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Substituted Benzoic Acid

  • Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: Place the crude benzoic acid in an Erlenmeyer flask. Add the minimum amount of boiling solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

References

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford Learning Link.
  • Wuts, P. G. M., & Greene, T. W. (n.d.). Chapter 6 Carboxyl Protecting Groups. In Protecting Groups in Organic Synthesis.
  • ResearchGate. (2024, August 4). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • N/A. Protecting groups in organic synthesis + H2O.
  • NotEvans. (2017, May 21). Solvent for recrystallization of benzoic acid? Chemistry Stack Exchange. [Link]

  • Scribd. Solvent Pairs for Benzoic Acid Recrystallization | PDF. [Link]

  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of p-[(p-aminophenyl)azo]benzoic Acid.
  • BenchChem. (2025). troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid.
  • Bell, C. H. (1972). Preparation of benzoic acid from toluene (U.S. Patent No. 3,631,204). U.S.
  • Studylib. Recrystallization Lab: Solvent Selection & Benzoic Acid. [Link]

  • Lubs, H. A. (1928). Purification of benzoic acid and its derivatives (U.S. Patent No. 1,686,913). U.S.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]

  • Filo. (2024, October 23). Write reaction showing conversion of Benzonitrile into benzoic acid.... [Link]

  • N/A.
  • Scribd. Oxidation of Toluene to Benzoic Acid Lab Report | PDF | Chemical Reactions. [Link]

  • N/A. organic synthesis: benzoic acid via a grignard reaction.
  • Snowhite Chemical Co.,LTD. Industrial preparation method of benzoic acid. [Link]

  • The Canadian Chemist. (2025, March 13). How to Make Benzoic Acid - Toluene Oxidation [Video]. YouTube. [Link]

  • N/A.
  • Trick, A. (2009, March 18). Preparation and Analysis of Benzoic Acid. Alan Trick's Website. [Link]

  • Franco, D. F., et al. (2022). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. ChemSusChem, 15(15), e202200595.
  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

  • Chemisty Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. [Link]

  • Johnson, A. N. (1966). Purification of benzoic acid (U.S. Patent No. 3,235,588). U.S.
  • Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. [Link]

  • Save My Exams. (2025, June 25). Preparation of benzoic acid (OCR A Level Chemistry A): Revision Note. [Link]

  • Scribd. Lab Procedures for Benzoic & Sulphanilic Acid Synthesis | PDF. [Link]

  • Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. [Link]

  • Scribd. EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions. [Link]

  • Brainly.in. (2020, August 1). Write reaction showing conversion ofBenzonitrile into benzoic acid. [Link]

  • Merck Millipore. (n.d.).
  • Chem21Labs. Synthesis of Benzoic Acid. [Link]

  • Sathiavasan, K. (2024, November 28). What is the process for extracting benzoic acid from an unknown compound using acids and bases? Quora. [Link]

  • Dynamit Nobel AG. (1978). Process for the purification of benzoic acid (U.S. Patent No. 4,092,353). U.S.
  • Fierro, J. L. G. (Ed.). (2017). Challenges of scaling up chemical processes (based on real life experiences).
  • Wang, Y., et al. (2022). Ni, Co hydroxide triggers electrocatalytic production of high-purity benzoic acid over 400 mA cm−2. Journal of Materials Chemistry A, 10(34), 17688-17695.
  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity.
  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • The Royal Society of Chemistry. (n.d.).
  • O'Malley, S. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]

  • N/A. GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH. [Link]

  • Harris, E. E., & Stiles, M. (1962). Carboxylation of grignard reagents in the presence of liquid co2 (U.S. Patent No. 3,040,086). U.S.
  • Docsity. (2021, November 5). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. [Link]

  • Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?[Link]

Sources

Technical Support Center: Recrystallization of 4-Methyl-2-(phenylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 4-Methyl-2-(phenylmethoxy)benzoic acid. This document is designed for researchers, chemists, and pharmaceutical development professionals who are seeking to enhance the purity of this compound through recrystallization. This compound is a carboxylic acid derivative with a significant nonpolar character attributed to its phenylmethoxy (benzyloxy) and methyl substituents. Achieving high purity is critical for its intended downstream applications, where even minor impurities can significantly impact reaction outcomes, biological activity, or final product specifications.

This guide provides in-depth troubleshooting advice, detailed protocols, and a scientific rationale for procedural choices, empowering you to overcome common challenges encountered during the recrystallization process.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the purification of this compound. The solutions provided are based on fundamental principles of crystallization and practical laboratory experience.

Issue 1: The compound "oils out" instead of forming crystals upon cooling.

  • Question: My solution turned cloudy and formed an oily liquid at the bottom of the flask instead of solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to precipitation rather than crystallization.[1] The bulky phenylmethoxy group in this compound can make it prone to this behavior.

    • Causality & Solution 1: Reheat and Add More Solvent. The most direct cause is that the solution is supersaturated to a point where the compound's solubility limit is exceeded above its melting temperature. Reheat the mixture to dissolve the oil completely, then add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation point.[1] Allow the solution to cool more slowly.

    • Causality & Solution 2: Change the Solvent. The boiling point of your chosen solvent may be too high. If the compound is melting before it has a chance to crystallize, select a solvent with a lower boiling point.[2]

    • Causality & Solution 3: Use a Solvent-Pair System. Introduce a second solvent (an "anti-solvent") in which your compound is poorly soluble, but which is miscible with your primary solvent. Dissolve the compound in a minimum amount of the good, hot solvent (e.g., ethanol or acetone). Then, slowly add the hot anti-solvent (e.g., water or hexane) dropwise until the solution just begins to turn cloudy (turbid). Add a few drops of the good solvent to redissolve the precipitate and then allow it to cool slowly. This technique effectively lowers the solubility of the compound across the temperature range, often promoting crystallization over oiling out.

Issue 2: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

  • Question: My solution is clear and no solid has formed after extended cooling. What should I do?

  • Answer: This is a classic case of a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[3] Crystal formation requires a nucleation event to begin.

    • Causality & Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[3] The microscopic imperfections on the glass provide a surface for the first crystals to form, initiating the crystallization process.

    • Causality & Solution 2: Seed the Solution. If you have a small crystal of pure this compound, add it to the cold solution. This "seed crystal" acts as a template for other molecules to deposit onto, triggering crystallization.[4]

    • Causality & Solution 3: Reduce Solvent Volume. It is possible that too much solvent was added initially, meaning the solution is not saturated even at low temperatures.[1][3] Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Allow the more concentrated solution to cool again slowly.

Issue 3: The final product is still impure after recrystallization.

  • Question: I performed the recrystallization, but my melting point is still broad/low, or analytical data (NMR/HPLC) shows the presence of contaminants. Why did it fail?

  • Answer: The impurity profile of your crude material dictates the effectiveness of a given recrystallization solvent. The goal is for impurities to remain in the cold mother liquor or to be insoluble in the hot solvent.[1]

    • Causality & Solution 1: Inappropriate Solvent Choice. The chosen solvent may have a similar solubility profile for both your desired compound and the impurity. You must select a solvent that effectively differentiates between them. For example, if you have a nonpolar impurity (like unreacted starting material), a moderately polar solvent might leave the impurity dissolved in the cold mother liquor while your product crystallizes. Conversely, a highly polar impurity might be removed by hot filtration if it's insoluble in a less polar hot solvent. A thorough solvent screen is recommended (see protocol below).

    • Causality & Solution 2: Cooling Was Too Rapid. Cooling the solution too quickly can cause impurities to become trapped within the rapidly forming crystal lattice (co-precipitation).[5] The key to high purity is slow crystal growth. Allow the flask to cool undisturbed on the benchtop, perhaps insulated with a beaker, before moving it to an ice bath.[6][7]

    • Causality & Solution 3: Perform a Second Recrystallization. For materials with significant impurities, a single recrystallization may not be sufficient. Redissolving the obtained crystals in fresh, hot solvent and repeating the process can significantly improve purity.

Issue 4: Very low yield of recovered product.

  • Question: I obtained very little solid product after filtration. Where did my compound go?

  • Answer: Low recovery is often a result of procedural errors rather than a failure of the technique itself.

    • Causality & Solution 1: Using Too Much Solvent. The most common error is adding too much solvent to dissolve the crude material.[3] This keeps a significant portion of your product dissolved in the cold mother liquor. Always use the minimum amount of boiling solvent required to fully dissolve the solid.

    • Causality & Solution 2: Premature Crystallization. Crystals may have formed in the funnel during hot filtration, especially if you were trying to remove an insoluble impurity.[1] To prevent this, use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and keep the solution at or near its boiling point during the filtration.

    • Causality & Solution 3: Washing with Room Temperature Solvent. Washing the collected crystals on the filter paper with solvent that is not ice-cold will redissolve a portion of your product.[3] Always use a minimal amount of ice-cold solvent for washing.

Solvent Selection for this compound

The selection of an appropriate solvent is the most critical step for successful recrystallization.[8] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Given the structure of this compound (containing a polar carboxylic acid group and larger nonpolar aromatic regions), a solvent of intermediate polarity or a mixed-solvent system is often optimal.

Solvent Suitability Table
SolventBoiling Point (°C)PolarityRationale & Suitability for this compound
Water 100HighPoor solvent at room temperature but solubility increases significantly when hot, making it a potentially good choice, especially for removing nonpolar impurities.[6][9] The high boiling point can risk oiling out. Often best used in a solvent pair (e.g., with Ethanol or Acetone).
Ethanol 78High-MediumGood general-purpose solvent for carboxylic acids.[2][9] Likely to dissolve the compound well when hot. May have high solubility even when cold, potentially leading to lower yields. Excellent as the "good" solvent in a pair with water.
Acetone 56MediumOften a good solvent for compounds with mixed polarity.[10] Its low boiling point is advantageous for easy removal and reducing the risk of oiling out.[2] Can be paired with a nonpolar anti-solvent like hexane.
Ethyl Acetate 77MediumAnother good choice for compounds of intermediate polarity. Its properties are similar to acetone but with a slightly higher boiling point.[11]
Toluene 111LowThe aromatic nature of toluene interacts well with the phenyl rings of the compound. Likely a good solvent when hot, but the high boiling point presents a significant risk of oiling out.[2]
Hexane / Heptane ~69 / ~98LowThe compound is likely to be poorly soluble in these nonpolar solvents even when hot.[12] Primarily useful as the "anti-solvent" in a solvent-pair system with a more polar solvent like acetone or ethyl acetate.
Visualizing the Solvent Selection Process

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent.

Caption: Logic diagram for single-solvent screening.

Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents in a well-ventilated fume hood.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hotplate and add the chosen solvent in small portions. Heat the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the solid has just completely dissolved.[7][13]

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. Pre-heat a stemless or short-stemmed funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove the impurities.

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.[6] Slow cooling is crucial for the formation of large, pure crystals.[5] Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Allow air to be pulled through the crystals on the funnel to partially dry them. Then, transfer the purified crystals to a watch glass and dry them to a constant weight, either in a desiccator or a low-temperature vacuum oven.

Visualizing the Recrystallization Workflow

RecrystallizationWorkflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Boiling Solvent start->dissolve hot_filter_decision Insoluble Impurities? dissolve->hot_filter_decision hot_filter 2. Hot Filtration hot_filter_decision->hot_filter Yes cool 3. Slow Cooling (Room Temp -> Ice Bath) hot_filter_decision->cool No hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Ice-Cold Solvent isolate->wash dry 6. Dry Crystals wash->dry finish End: Pure Crystalline Product dry->finish

Sources

Technical Support Center: Stability and Degradation of 4-Methyl-2-(phenylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(phenylmethoxy)benzoic acid is a benzoic acid derivative with significant potential in various research and development applications, including as an intermediate in the synthesis of complex organic molecules. The integrity of this compound is paramount for reproducible and reliable experimental outcomes. This technical support guide provides an in-depth overview of the stability issues and degradation pathways of this compound. As direct stability data for this specific molecule is limited, this guide synthesizes information from structurally similar compounds, such as benzyl ethers and substituted benzoic acids, to provide a robust framework for its handling, troubleshooting, and stability assessment.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I properly store solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] It is crucial to protect the compound from moisture and incompatible substances such as strong oxidizing agents and strong acids.[3] For long-term storage, maintaining a dark environment is recommended to prevent potential photodegradation.

Q2: What are the best practices for preparing and storing stock solutions?

A2: When preparing stock solutions, use high-purity, peroxide-free solvents. Due to the potential for degradation in solution, it is advisable to prepare fresh solutions before each experiment. If stock solutions must be stored, they should be kept at low temperatures (e.g., -20°C) in tightly sealed, light-protecting containers for short durations. The stability of the compound in your chosen solvent system should be verified if the solution is to be stored for an extended period.

Q3: What materials are incompatible with this compound?

A3: The primary incompatibilities for this compound are strong oxidizing agents and strong acids.[3] Strong oxidizers can lead to the oxidation of the benzylic ether linkage and the methyl group. Strong acids may catalyze the cleavage of the benzyl ether bond.[4]

Understanding Potential Degradation Pathways

Q4: What are the most likely degradation pathways for this compound?

A4: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Hydrolytic Cleavage (Debenzylation): The phenylmethoxy (benzyl ether) group is prone to cleavage under acidic conditions or through catalytic hydrogenolysis, yielding 2-hydroxy-4-methylbenzoic acid and toluene or other benzyl-derived byproducts.[2][4]

  • Oxidative Degradation: The benzylic carbon of the ether linkage is a primary site for oxidation, which can lead to the formation of an ester that can be further hydrolyzed.[2][5] This can result in the formation of benzoic acid and 4-methyl-2-hydroxybenzoic acid. The methyl group on the benzene ring can also be oxidized to a carboxylic acid under harsh oxidative conditions.

  • Thermal Decomposition: Like many benzoic acid derivatives, this compound may undergo decarboxylation at elevated temperatures to produce 3-methylbenzyl phenyl ether.[6]

  • Photodegradation: Aromatic ethers and benzoic acids can be sensitive to light. Exposure to UV light may initiate free-radical-mediated degradation pathways.[7][8]

Visualization of Potential Degradation Pathways

G cluster_degradation Degradation Pathways compound This compound hydrolysis 2-Hydroxy-4-methylbenzoic acid + Toluene compound->hydrolysis  Hydrolysis / Hydrogenolysis oxidation Benzoic acid + 4-Methyl-2-hydroxybenzoic acid compound->oxidation  Oxidation thermal 3-Methylbenzyl phenyl ether + CO2 compound->thermal  Thermal Decarboxylation photo Complex mixture of radical-derived products compound->photo  Photodegradation G cluster_stress Stress Conditions start Prepare 1 mg/mL solution of compound in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Expose to oxidation Oxidation (3% H2O2, RT) start->oxidation Expose to thermal Thermal (Solid) (70°C) start->thermal Expose to photo Photolytic (Solid & Solution) (ICH Q1B conditions) start->photo Expose to analysis Analyze samples at t=0, 2, 6, 12, 24h by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Sources

how to remove unreacted starting materials from the product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Materials

Version: 2.4 | Last Updated: 2026-02-18 Audience: Medicinal Chemists, Process Chemists, and Purification Engineers.

Introduction: The Purity vs. Yield Paradigm

In drug discovery and development, unreacted starting material (SM) is more than a nuisance; it is a potential source of toxicity and assay interference. Unlike side products, SMs often share structural similarities with the product, making separation challenging.

This guide prioritizes orthogonal purification strategies . If your reaction relies on a specific property (e.g., nucleophilicity), your purification should exploit a different property (e.g., basicity, solubility, or polarity).

Module 1: Liquid-Liquid Extraction (LLE) – The First Line of Defense

Core Principle: Differential Solubility based on Ionization (pKa).

If your SM contains an ionizable group (Amine, Carboxylic Acid, Phenol) that your product does not (or vice versa), chromatography is often unnecessary.

Troubleshooting Guide: Acid/Base Workups

Scenario A: Removing Excess Amine SM from a Neutral Amide Product

  • The Issue: Amine SM co-elutes with the amide product on silica.

  • The Fix: Acidic Wash.

  • Protocol:

    • Dilute reaction mixture with organic solvent (EtOAc or DCM).

    • Wash with 1M HCl or 10% Citric Acid .

    • Mechanism: The amine is protonated (

      
      ), becoming water-soluble.[1] The neutral amide remains in the organic layer.
      
    • Critical Check: If your product is acid-sensitive (e.g., contains an acetal), use a buffered solution (pH 4-5) rather than strong acid.

Scenario B: Removing Excess Carboxylic Acid SM

  • The Issue: Acid SM streaks on the column or co-elutes.

  • The Fix: Basic Wash.

  • Protocol:

    • Wash organic layer with Sat. NaHCO₃ (mild) or 1M NaOH (strong).

    • Mechanism: Forms the carboxylate salt (

      
      ), partitioning it into the aqueous layer.
      
    • Pro-Tip: Avoid NaOH if your product contains esters (risk of hydrolysis). Use NaHCO₃ instead.

Decision Logic: LLE Strategy

LLE_Strategy Start Analyze SM vs Product Q1 Does SM have ionizable group? Start->Q1 Q2 Is Product Neutral? Q1->Q2 Yes Hard No pKa difference (Proceed to Module 2) Q1->Hard No Acidic SM = Basic (Amine) Product = Neutral Q2->Acidic SM is Amine Basic SM = Acidic (COOH) Product = Neutral Q2->Basic SM is Acid Q2->Hard Both Ionizable Action1 Wash with 1M HCl or 10% Citric Acid Acidic->Action1 Action2 Wash with Sat. NaHCO3 or 1M NaOH Basic->Action2

Figure 1: Decision matrix for selecting the appropriate aqueous wash based on functional group pKa differences.

Module 2: Chemical Scavenging – The Precision Tool

Core Principle: Chemoselective capture using polymer-supported reagents.

When LLE fails (e.g., both SM and Product are amines), use scavenger resins. These are solid-phase reagents that react with the impurity, allowing you to filter it away.[2]

Common Scavenger Resins Table
Impurity Type (SM)Recommended ResinMechanismProtocol Note
Electrophiles (Acid chlorides, Isocyanates, Aldehydes)Trisamine / Amino-methyl Nucleophilic attack by resin amine.Add 2-3 eq relative to excess SM. Stir 1-4h.
Nucleophiles (Primary/Secondary Amines)Isocyanate (NCO) Resin Forms urea bond with amine SM.Highly effective; reaction is usually fast (<1h).
Acids (Carboxylic acids, Phenols)Carbonate / Hydroxide Resin Ion exchange (Acid-Base).Acts as a solid-phase base wash.
Metal Catalysts (Pd, Cu)Thiol / Thiourea Resin Chelation.Essential for removing Pd before biological testing.
Protocol: Batch Scavenging
  • Calculate: Determine the theoretical amount of excess SM (e.g., if you used 1.5 eq of amine, you have 0.5 eq excess).

  • Add Resin: Add 3–5 equivalents of scavenger resin relative to the excess SM (not the product).

  • Solvent: Ensure the resin swells. DCM and THF are excellent; MeOH is poor for polystyrene-based resins.

  • Agitate: Shake or stir gently (do not use magnetic stir bars that grind the beads) for 2–16 hours.

  • Monitor: Check TLC/LCMS of the supernatant.

  • Filter: Filter through a fritted funnel. The SM is trapped on the beads; your product is in the filtrate.

Module 3: Trituration – The Solubility Trick

Core Principle: Lattice energy differences.

If your product is a solid and the SM is an oil (or a more soluble solid), trituration is faster and cheaper than chromatography.

Solvent Selection Guide

The goal is to find a solvent system where the impurity is soluble but the product is not .

Solvent Pair (Solvent / Anti-solvent)Application
DCM / Hexanes General purpose. Dissolve in minimal DCM, slowly add Hexanes.
Ether / Pentane Good for removing non-polar oily impurities from polar solids.
Cold Methanol "Swish" technique. Many organics are sparingly soluble in cold MeOH, but oily impurities often dissolve.
The "Swish" Protocol
  • Evaporate the crude reaction to dryness (oily residue).

  • Add a small volume of cold solvent (e.g., Et₂O or cold MeOH).

  • Sonicate or scrape the flask walls with a spatula.

  • If a solid forms, filter it.[3][4][5]

  • Validation: Analyze both the filter cake (product?) and the filtrate (impurities?) by TLC.[3][5][6]

Module 4: Chromatography Optimization

Core Principle: Adsorption coefficient (


) manipulation.

When physical and chemical extractions fail, you must separate based on polarity.

Troubleshooting Co-elution (SM and Product have same Rf)

Strategy 1: Change the "Selectivity" (Not just the strength) If SM and Product co-elute in Hexane/EtOAc, changing the ratio won't help. You must change the solvent class.

  • Try: DCM / Methanol.

  • Try: Toluene / Acetone.

  • Why? Different solvents interact with the silica and molecule dipoles differently (Selectivity Triangle).

Strategy 2: In-Situ Derivatization (The "Tag and Drag" Method) If you cannot separate them, chemically modify the impurity to shift its Rf.

  • Scenario: 5% unreacted Amine SM remains with Amide Product.

  • Action: Add acetic anhydride or benzoyl chloride to the crude mixture.

  • Result: The Amine SM becomes a less polar Amide (or different polarity), shifting its Rf significantly away from your product.

Chromatography Workflow

Chrom_Workflow Crude Crude Mixture TLC Run TLC (Hex/EtOAc) Crude->TLC Check Separation? TLC->Check Good Delta Rf > 0.15 Check->Good Yes Bad Co-elution Check->Bad No RunCol Run Flash Column Good->RunCol ChangeSolv Switch Solvent System (e.g., DCM/MeOH) Bad->ChangeSolv Deriv Derivatize Impurity (e.g., Acetylation) Bad->Deriv If solvent fails ChangeSolv->Check Deriv->TLC

Figure 2: Logical flow for optimizing chromatographic separation when co-elution occurs.

FAQ: Specific Scenarios

Q: My product precipitates during the reaction. Can I just filter it? A: Yes, but watch out for "occlusion." Impurities can get trapped inside the crystal lattice.

  • Fix: Filter the solid, then wash the filter cake with the reaction solvent (to remove surface impurities), followed by a solvent that dissolves the impurity but not the product.

Q: I have a trace amount of triphenylphosphine oxide (TPPO) remaining. How do I remove it? A: TPPO is notoriously difficult.

  • Method A: Trituration with warm hexanes/ether (TPPO is insoluble; many products are soluble).

  • Method B: Use ZnCl₂ to form a complex with TPPO, which precipitates out.

Q: How do I know if I should use Reverse Phase (C18) chromatography? A: Use C18 if:

  • Your compound is highly polar (sticks to the baseline in Normal Phase).

  • Your compound is ionizable and water-soluble.

  • You are separating greasy isomers that co-elute on silica.

References

  • Liquid-Liquid Extraction & pKa

    • Source: SCION Instruments. (2024).[7][8][9] "Sample Preparation – Liquid-Liquid Extraction."

    • URL:[Link]

  • Scavenger Resins

    • Source: Amerigo Scientific. "Scavenger Resins: Polymer-supported scavenging reagents."[10]

    • URL:[Link]

    • Source: Supra Sciences. "Solid-Supported Scavengers."[11]

    • URL:[Link]

  • Trituration Techniques

    • Source: Chemtips. (2013). "Shake, Scrape, and Drain."
    • URL:[Link]

  • Chromatography Troubleshooting

    • Source: Axion Labs.
    • URL:[Link]

    • Source: Biotage. (2023).[4] "How to prevent compound precipitation during flash column chromatography."

    • URL:[Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for 4-Methyl-2-(phenylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely working with 4-Methyl-2-(phenylmethoxy)benzoic acid , a key intermediate often used in the synthesis of glinide-class antidiabetic agents or anti-inflammatory scaffolds.[1][2]

The Central Challenge: This molecule presents a "Janus-faced" solubility profile.[1][2] The carboxylic acid head is polar and capable of hydrogen bonding, while the 2-benzyloxy (phenylmethoxy) tail and 4-methyl group create significant lipophilicity and steric bulk.[2]

Key Physicochemical Parameters:

  • Core Structure: Benzoic acid with electron-donating groups at ortho (benzyloxy) and para (methyl) positions.[1][2]

  • pKa (Predicted): ~4.0–4.5 (slightly higher than benzoic acid due to electron donation).[1][2]

  • Steric Factor: The ortho-benzyloxy group creates significant steric hindrance around the carbonyl carbon, slowing down nucleophilic attacks (e.g., amide coupling) and complicating solvation shells.[2]

Module 1: Solubility & Dissolution Protocols

User Issue: "The compound forms a suspension or a gel in my reaction solvent but does not fully dissolve."

The Mechanism: Dimerization & Aggregation

In non-polar solvents (DCM, Toluene), benzoic acid derivatives exist primarily as dimers stabilized by intermolecular hydrogen bonds.[2] The bulky ortho-benzyloxy group can disrupt planar stacking but enhances hydrophobic aggregation.[1][2] To break this, you must disrupt the H-bond network.[1][2]

Troubleshooting Protocol
Solvent ClassSuitabilityTechnical Note
Chlorinated (DCM, CHCl₃) ModerateOften requires heating.[1][2] Promoting dimerization; poor for nucleophilic reactions.[1][2]
Ethers (THF, Dioxane) Excellent Oxygen lone pairs act as H-bond acceptors, breaking acid dimers.[1][2] Recommended for general handling.[1][2]
Polar Aprotic (DMF, DMSO) High Completely solvates the monomer.[2] Essential for coupling reactions but difficult to remove.[1][2]
Alcohols (MeOH, EtOH) GoodGood solubility but avoid if using electrophilic activating agents (risk of esterification).[2]
Visual Guide: Dissolution Troubleshooting

SolubilityFlow Start Start: Compound undissolved CheckSolvent Check Solvent Class Start->CheckSolvent IsNonPolar Is Solvent Non-Polar? (Toluene, Hexane, DCM) CheckSolvent->IsNonPolar IsPolar Is Solvent Polar Aprotic? (DMF, DMSO, NMP) CheckSolvent->IsPolar ActionHeat Action: Heat to 40°C (Break H-bond dimers) IsNonPolar->ActionHeat Suspension ActionSwitch Action: Switch to THF (H-bond acceptor) IsNonPolar->ActionSwitch Gel/Gum ActionCheckWater Action: Check Water Content (Hydrophobic crash-out?) IsPolar->ActionCheckWater Precipitate Success Solution Clear (Monomeric species dominant) ActionHeat->Success ActionSwitch->Success ActionCheckWater->Success

Figure 1: Decision tree for troubleshooting dissolution issues. Note that "gelling" in non-polar solvents often indicates strong dimer networks requiring an ether-based solvent to disrupt.[1][2]

Module 2: Reaction Optimization (Amide Coupling)

User Issue: "My amide coupling yields are low (<50%) using standard EDC/NHS conditions in DCM."

The Science: The Ortho-Effect & Solvent Polarity

The 2-phenylmethoxy group exerts a steric blockade .[1][2] In non-polar solvents like DCM (


), the transition state for nucleophilic attack is not well-stabilized.[2] Furthermore, the "hydrophobic pocket" created by the benzyl group repels polar nucleophiles.

Optimization Strategy: You must use a solvent with a higher Dielectric Constant (


) and 

value to stabilize the charged intermediates (e.g., the O-acylisourea in carbodiimide coupling).[2]
Recommended Solvent Systems for Coupling
Reaction TypeRecommended SolventWhy?
Amide Coupling (HATU/EDC) DMF or NMP High polarity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

) stabilizes the polar transition state and minimizes aggregation.[2]
Acid Chloride Formation DCM + cat. DMF Thionyl chloride/Oxalyl chloride requires non-polar media to avoid side reactions, but catalytic DMF is required to form the Vilsmeier intermediate.
Green Alternative 2-MeTHF or EtOAc 2-Methyltetrahydrofuran offers higher boiling points than THF and better phase separation for workup.[1][2]
Visual Guide: Steric & Solvent Interaction

ReactionPathway Substrate 4-Methyl-2-(phenylmethoxy) benzoic acid OrthoEffect Ortho-Steric Hindrance Substrate->OrthoEffect SolventNonPolar Solvent: DCM (Low Polarity) TS_Unstable Transition State Destabilized (Low Yield) SolventNonPolar->TS_Unstable SolventPolar Solvent: DMF (High Polarity) TS_Stable Transition State Stabilized (High Yield) SolventPolar->TS_Stable OrthoEffect->SolventNonPolar Aggravated by OrthoEffect->SolventPolar Mitigated by

Figure 2: Impact of solvent polarity on overcoming the ortho-steric hindrance during activation.[1][2]

Module 3: Purification (Recrystallization)

User Issue: "The product oils out instead of crystallizing."

The Science: The "Oiling Out" Phenomenon

This molecule has a low melting point relative to unsubstituted benzoic acid due to the disruption of crystal packing by the benzyl ether. "Oiling out" occurs when the compound separates as a liquid phase before the solution reaches the crystallization temperature.

Validated Recrystallization Protocols

Method A: The "Safe" Method (Ethanol/Water) [2]

  • Dissolve crude solid in minimum boiling Ethanol (95%) .

  • Remove from heat.[1][2][3]

  • Add warm water dropwise until persistent turbidity (cloudiness) appears.[1][2]

  • Add 1-2 drops of Ethanol to clear the solution.[1][2]

  • Critical Step: Allow to cool to room temperature very slowly (wrap flask in foil/towel). Rapid cooling causes oiling.[1][2]

  • Cool to 4°C to finish.

Method B: The "High Purity" Method (Toluene/Heptane)

  • Best for removing non-polar impurities.[1][2]

  • Dissolve in minimum boiling Toluene .

  • Add Heptane (or Hexane) dropwise until cloudy.[1][2]

  • Cool slowly.

Frequently Asked Questions (FAQ)

Q1: Can I use TFA (Trifluoroacetic acid) to solubilize the compound for NMR? A: WARNING: Do not use neat TFA or strong Lewis acids. The 2-(phenylmethoxy) group is a benzyl ether.[1][2] Strong acids can cleave this ether, resulting in the deprotected phenol (4-methyl-2-hydroxybenzoic acid) and benzyl trifluoroacetate.[1][2] Use DMSO-d6 for NMR.[1][2][4]

Q2: I am seeing a "doublet" of peaks in my HPLC. Is my compound impure? A: Not necessarily. If you are using a non-polar mobile phase, you may be observing rotamers .[2] The steric bulk of the ortho-benzyl group can restrict rotation around the carboxyl bond.[2] Check if the peaks coalesce at higher column temperatures (e.g., 40°C vs 25°C).[2]

Q3: Why is water solubility so low despite the carboxylic acid? A: The lipophilic surface area is dominant. The phenyl ring of the benzyl group and the tolyl core create a large hydrophobic footprint. To dissolve in water, you must convert it to a salt (e.g., Sodium 4-methyl-2-(phenylmethoxy)benzoate) by adjusting pH > 8.0 with NaOH or NaHCO₃.[1][2]

References

  • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Defines the

    
     scale used for solvent selection).
    
  • BenchChem Technical Support. (2025). Synthesis and Purification of 2-(Benzyloxy)benzoic Acid Derivatives.

  • Royal Society of Chemistry. (2012).[1][2][4] Evaluation of Alternative Solvents in Common Amide Coupling Reactions. Green Chemistry.

  • PubChem Compound Summary. (2025). 4-Methoxy-2-methylbenzoic acid (Analogous Structure Data). National Center for Biotechnology Information.[1][2] [1][2]

Sources

Technical Support Center: Troubleshooting Emulsion Formation in Benzoic Acid Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for resolving emulsion-related challenges during the liquid-liquid extraction of benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet often frustrating issue of emulsion formation. Emulsions, which are stable mixtures of two immiscible liquids, can significantly hinder the efficient separation of benzoic acid, leading to decreased yield and purity.[1][2]

This document provides a comprehensive, question-and-answer-based approach to troubleshooting, offering not just procedural steps but also the underlying scientific principles. Our goal is to empower you with the knowledge to not only break existing emulsions but also to prevent their formation in future experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What exactly is an emulsion and why is it forming during my benzoic acid extraction?

A: An emulsion is a colloid of two or more immiscible liquids where one liquid contains a dispersion of the other liquids.[1] In the context of your benzoic acid extraction, it's typically a cloudy or milky layer between the aqueous and organic phases.[3][4] This occurs when vigorous shaking or mixing breaks one of the liquid phases into tiny droplets that become suspended in the other.[1]

The formation of an emulsion is often stabilized by "surfactant-like" molecules that have solubility in both the aqueous and organic solvents.[5] In the case of extracting benzoic acid with a base like sodium hydroxide (NaOH), the resulting sodium benzoate salt can act as such a surfactant, leading to a stable emulsion.[6] Other contributing factors can include the presence of phospholipids, free fatty acids, or proteins in your sample matrix, which are common in biological or high-fat samples.[5]

Q2: I've formed a very stable emulsion. What is the quickest and most effective way to break it?

A: The most effective method often depends on the specific nature of your emulsion. However, a highly recommended and often "surefire" way to break an emulsion is through centrifugation .[1][3][7] The centrifugal force accelerates the separation of the two phases by increasing the collision rate between the dispersed droplets, causing them to coalesce and reform a distinct layer.[1]

Q3: I don't have access to a centrifuge. What are my other options?

A: If a centrifuge is unavailable, several other effective techniques can be employed. These can be broadly categorized into chemical and physical methods.

Chemical Methods:

  • "Salting Out": This is a widely used and highly effective technique.[1][8] By adding a saturated solution of a salt like sodium chloride (brine) or solid salt directly to the emulsion, you increase the ionic strength of the aqueous layer.[1][5][8] This reduces the solubility of the organic component in the aqueous phase and disrupts the surfactant effect, forcing the two phases to separate.[8][9]

  • pH Adjustment: Altering the pH of the aqueous phase can break an emulsion, especially if it's stabilized by an acidic or basic compound.[9] For emulsions formed during the extraction of benzoic acid with a base, carefully adding a small amount of dilute acid (like HCl or H2SO4) can protonate the benzoate salt, reducing its surfactant properties and promoting phase separation.[3][4]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase, which may help to solubilize the emulsifying agent and break the emulsion.[1][5] For instance, adding a small amount of methanol or chloroform might be effective.[10]

Physical Methods:

  • Let it Stand: Sometimes, the simplest solution is patience. Allowing the separatory funnel to sit undisturbed for a period, from minutes to an hour, can allow the emulsion to break on its own as the droplets coalesce.[3][4][11]

  • Gentle Stirring or Tapping: Gently swirling the separatory funnel or tapping its side can encourage the dispersed droplets to merge.[3][4] A glass stirring rod can also be used to gently agitate the emulsion layer.[2]

  • Filtration: Passing the entire mixture through a plug of glass wool or phase separation filter paper can physically trap the emulsion layer, allowing the distinct aqueous and organic phases to pass through.[5] You can also filter the mixture through a drying agent like anhydrous sodium sulfate, which will absorb water and help break the emulsion.[3][4]

  • Temperature Changes (Heating or Cooling): Gently warming the separatory funnel in a warm water bath can sometimes decrease the viscosity of the liquids and promote phase separation. Conversely, cooling the mixture by adding ice can also be effective, as the ice will float at the interface of many common organic solvents and water, helping to physically disrupt the emulsion.[11]

Q4: How can I prevent emulsions from forming in the first place?

A: Prevention is always the best strategy.[1] Here are some key preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[5] This provides sufficient surface area for extraction to occur without the high energy input that leads to emulsion formation.

  • Pre-emptive Salting Out: If you anticipate emulsion formation, add salt to the aqueous phase before the extraction.[3][4]

  • Solvent Choice: The choice of extraction solvent can impact emulsion formation. For instance, chlorinated solvents are more prone to forming emulsions.[2]

  • pH Control: The pH of the aqueous phase plays a critical role. For benzoic acid, which has a pKa of around 4.2, its solubility and partitioning behavior are highly pH-dependent.[12][13][14] Understanding and controlling the pH can help minimize conditions that favor emulsion formation.

  • Alternative Extraction Techniques: For samples that are highly prone to forming emulsions, consider alternative methods like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE), which avoid the direct mixing of two immiscible liquids.[1][5]

In-Depth Technical Protocols

Protocol 1: Breaking an Emulsion using the "Salting Out" Method

This protocol details the steps for breaking an existing emulsion by increasing the ionic strength of the aqueous phase.

Materials:

  • Saturated sodium chloride (NaCl) solution (brine) or solid NaCl

  • Separatory funnel containing the emulsion

  • Glass stirring rod (optional)

Procedure:

  • Introduce the Salt: Carefully add a significant volume of saturated NaCl solution (brine) to the separatory funnel. Alternatively, add solid NaCl in small portions.

  • Gentle Agitation: Gently swirl the separatory funnel to dissolve the salt and mix it with the emulsion. Avoid vigorous shaking.

  • Observe Separation: Allow the funnel to stand and observe the separation of the layers. The emulsion should start to break, and a clearer interface between the aqueous and organic layers should become visible.

  • Patience is Key: This process may take several minutes. Gentle stirring of the emulsion layer with a glass rod can aid the process.

  • Drain the Layers: Once the layers have separated, carefully drain the lower aqueous layer, followed by the organic layer.

Protocol 2: Preventing Emulsion Formation through Controlled pH Extraction of Benzoic Acid

This protocol outlines a method for extracting benzoic acid while minimizing the risk of emulsion formation by carefully controlling the pH.

Materials:

  • Solution containing benzoic acid in an organic solvent

  • Aqueous base solution (e.g., 1M NaOH or NaHCO3)

  • Dilute aqueous acid solution (e.g., 1M HCl)

  • pH indicator paper or a calibrated pH meter

  • Separatory funnel

Procedure:

  • Initial Extraction: Combine the organic solution containing benzoic acid with the aqueous base in a separatory funnel.

  • Gentle Inversion: Instead of shaking, gently invert the separatory funnel 5-10 times to allow for partitioning of the benzoic acid into the aqueous phase as sodium benzoate.

  • Allow Layers to Settle: Place the funnel in a ring stand and allow the layers to separate.

  • Check for Emulsion: If a small emulsion layer forms, wait for a few minutes to see if it resolves on its own.

  • pH Adjustment (if necessary): If a stable emulsion persists, it indicates that the sodium benzoate may be acting as a surfactant. Carefully add a few drops of the dilute acid solution to the separatory funnel.

  • Monitor pH: After each addition of acid, gently swirl and check the pH of the aqueous layer. The goal is to slightly lower the pH to reduce the surfactant properties of the benzoate without fully re-protonating it back into the organic layer.

  • Observe Emulsion Breaking: As the pH is adjusted, the emulsion should break, and the layers should separate more cleanly.

  • Separate the Layers: Once the phases are distinct, proceed with the separation.

Visualizing the Process: Diagrams

Mechanism of Emulsion Formation

EmulsionFormation cluster_0 Initial State: Immiscible Liquids cluster_1 Vigorous Shaking cluster_2 Emulsion Formation Organic Phase Organic Phase Aqueous Phase Aqueous Phase Energy Input Energy Input Dispersed Droplets Dispersed Droplets Energy Input->Dispersed Droplets Creates Continuous Phase Continuous Phase Dispersed Droplets->Continuous Phase Suspended in Surfactant Molecules Surfactant Molecules Surfactant Molecules->Dispersed Droplets Stabilize

Caption: The process of emulsion formation due to high energy input.

Troubleshooting Workflow for Emulsion Breaking

EmulsionTroubleshooting start Emulsion Formed patience Let it Stand (15-30 min) start->patience gentle Gentle Swirling / Tapping patience->gentle chemical Chemical Intervention gentle->chemical If not resolved physical Physical Intervention gentle->physical If chemical methods fail or are not preferred salt Add Saturated Brine (Salting Out) chemical->salt Option 1 ph Adjust pH chemical->ph Option 2 solvent Add Different Organic Solvent chemical->solvent Option 3 centrifuge Centrifugation physical->centrifuge Option 1 (Most Effective) filter Filter (Glass Wool / Na2SO4) physical->filter Option 2 temp Apply Gentle Heat or Cool with Ice physical->temp Option 3 resolved Emulsion Broken salt->resolved ph->resolved solvent->resolved centrifuge->resolved filter->resolved temp->resolved not_resolved Not Resolved

Caption: A decision-making workflow for breaking emulsions.

Summary of Troubleshooting Techniques

MethodPrinciple of ActionAdvantagesConsiderations
Centrifugation Accelerates phase separation through centrifugal force.[1][7]Highly effective and often rapid.[3][7]Requires access to a centrifuge.
Salting Out Increases the ionic strength of the aqueous phase, reducing mutual solubility.[5][8]Simple, inexpensive, and very effective.[8]Can introduce salt into the aqueous layer, which may need to be considered for downstream applications.[8]
pH Adjustment Alters the charge and surfactant properties of emulsifying agents.[3][4][9]Can be very effective for pH-sensitive emulsions.Requires careful addition and monitoring to avoid unwanted reactions or product degradation.
Letting it Stand Allows for the natural coalescence of dispersed droplets over time.[3][4][11]Requires no additional reagents or equipment.Can be time-consuming and may not work for very stable emulsions.
Filtration Physically separates the emulsion layer from the distinct phases.[5]Can be a quick mechanical solution.May result in some loss of product trapped in the filter medium.
Solvent Addition Changes the properties of the organic phase to better dissolve the emulsifying agent.[1][5]Can be effective for specific types of emulsions.Introduces another solvent into the system, which may complicate downstream processing.
Temperature Change Alters viscosity and solubility to promote phase separation.Can be a simple physical method to try.Heating can increase the volatility of some organic solvents; care must be taken.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. Available at: [Link]

  • Tips & Tricks: Emulsions - University of Rochester. Available at: [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. Available at: [Link]

  • Enhancing Extractions by Salting Out | LCGC International. Available at: [Link]

  • Tackling emulsions just got easier - Biotage. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. Available at: [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. Available at: [Link]

  • How does emulsion splitting work? - Kluthe Magazine. Available at: [Link]

  • Emulsion Failures in the Lab: Why They Happen and How to Fix Them - CM Studio. Available at: [Link]

  • Problems with extractions - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Emulsion formation during extraction - Chemistry Stack Exchange. Available at: [Link]

  • Removal of benzoic acid from wastewater by pickering emulsion liquid membrane stabilized by magnetic Fe O nanoparticles -..:: DESWATER ::.. Available at: [Link]

  • Development of Salting-out Assisted Liquid-Liquid Extraction for the Determination of Orange I. Available at: [Link]

  • Salting out – Knowledge and References - Taylor & Francis. Available at: [Link]

  • US2485298A - Method for breaking emulsion - Google Patents.
  • Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. Available at: [Link]

  • Emulsion Breaking: Water Formulation Strategies That Work. Available at: [Link]

  • The Use of Centrifugation in Petrochemicals to Recover Valuable Components - Altiras. Available at: [Link]

  • Optimization of Interfacial Material Isolation from Water–Oil Emulsions by Centrifugation and Fourier Transform Infrared Spectroscopy Characterization | Energy & Fuels - ACS Publications. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol - Columbia University. Available at: [Link]

  • EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS - IJSRP.org. Available at: [Link]

Sources

Technical Support Center: NMR Troubleshooting for 4-Methyl-2-(phenylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and analytical scientists encountering spectral anomalies with 4-Methyl-2-(phenylmethoxy)benzoic acid (also known as 4-Methyl-2-benzyloxybenzoic acid).

Case ID: 4M2PB-NMR-TS Status: Active Assigned Specialist: Senior Application Scientist, Structural Elucidation Group[1]

Executive Summary

You are likely observing unexpected chemical shifts or peak disappearances in the NMR spectrum of this compound. This molecule contains three distinct magnetic environments that are highly sensitive to experimental conditions:

  • The Labile Carboxylic Acid: Subject to dimerization and solvent exchange.

  • The Electron-Rich Benzoate Core: Subject to shielding effects from the 2-alkoxy group.[1]

  • The Benzyloxy Pendant: A flexible lipophilic domain prone to signal overlap.

This guide addresses the most common "false negatives" and spectral artifacts reported by our users.

The "Ghost" Proton: Why is my Carboxylic Acid Peak Missing or Shifted?

Symptom: The proton expected at ~11.0–13.0 ppm is either absent, extremely broad, or shifted upfield to ~4–6 ppm.

Root Cause Analysis: The carboxylic acid proton (-COOH ) is highly labile.[1] Its visibility and position are governed by the rate of chemical exchange (


) and the equilibrium between monomeric and dimeric forms.
  • Scenario A: The Peak is Missing.

    • Mechanism: Fast chemical exchange with moisture in the solvent.[2] If the exchange rate is intermediate on the NMR time scale, the peak broadens into the baseline. If fast, it averages with the water peak (HDO).

    • Diagnostic: Check your solvent water peak.[1][2][3] In DMSO-

      
      , water normally appears at 3.33 ppm.[1] If it is shifted downfield or broadened, your acid proton is exchanging with it.[2]
      
    • Fix:

      • Dry the sample: Lyophilize or use a vacuum oven.

      • Use "100%" ampoule solvents (CDCl

        
         or DMSO-
        
        
        
        with molecular sieves).[1]
      • Protocol: Run the spectrum at low temperature (e.g., 273 K) . This slows the exchange rate, often sharpening the peak and making it visible.

  • Scenario B: The Peak is Shifted Upfield.

    • Mechanism: Concentration-dependent dimerization.[1] In non-polar solvents (CDCl

      
      ), carboxylic acids form cyclic dimers via intermolecular hydrogen bonds.
      
      • Dimer Shift: ~12–13 ppm (Deshielded).[1]

      • Monomer Shift: ~10–11 ppm (Less deshielded).[1]

    • At low concentrations (<5 mM), the equilibrium shifts toward the monomer, causing an upfield shift.

Troubleshooting Decision Tree

NMR_Troubleshooting Start Issue: COOH Peak Missing/Shifted Solvent Check Solvent Start->Solvent CDCl3 Solvent: CDCl3 Solvent->CDCl3 DMSO Solvent: DMSO-d6 Solvent->DMSO ConcCheck Check Concentration CDCl3->ConcCheck Dimerization Equilibrium WaterCheck Check H2O/HDO Peak DMSO->WaterCheck Hygroscopic ActionDry Action: Dry Sample/Solvent (Remove H2O) WaterCheck->ActionDry HDO Broad/Shifted ActionTemp Action: Lower Temp (273K) (Slow Exchange) WaterCheck->ActionTemp Peak still missing ConcCheck->ActionDry Sample Wet ActionConc Action: Increase Conc. (Promote Dimer) ConcCheck->ActionConc Sample Dilute (<5mM)

Figure 1.[1][4] Decision matrix for diagnosing carboxylic acid proton anomalies.

Aromatic Region Deconvolution: "I have too many peaks."

Symptom: The aromatic region (6.5–8.0 ppm) shows overlapping multiplets, making integration difficult.

Technical Insight: Your molecule has two distinct aromatic systems:[1][5]

  • Ring A (Benzoate Core): 3 protons.[1] The 2-benzyloxy group is a strong electron donor, shielding the ortho and para positions relative to itself.[1]

  • Ring B (Benzyl Group): 5 protons.[1] Typically a multiplet at 7.3–7.5 ppm.[1]

Expected Chemical Shifts (CDCl


): 
PositionProton TypeMultiplicityApprox.[1][6] Shift (

)
Mechanistic Explanation
C6-H AromaticDoublet (

Hz)
7.90 – 8.00 Deshielded by the adjacent electron-withdrawing Carbonyl (-COOH).[1]
Benzyl AromaticMultiplet7.30 – 7.50 The 5 protons of the phenyl ring usually overlap here.
C3-H AromaticSinglet (or small d)6.80 – 6.90 Shielded by the ortho 2-alkoxy group.[1] Appears as a singlet due to lack of ortho neighbors.
C5-H AromaticDoublet (

Hz)
6.80 – 6.90 Shielded by the para 2-alkoxy group.[1] Couples with C6-H.
-OCH

-
BenzylicSinglet5.15 – 5.25 Characteristic singlet for benzyloxy methylene.[1]
-CH

MethylSinglet2.35 – 2.40 Attached to C4.[1]

Critical Check: The C3-H and C5-H protons often overlap or appear very close.[1]

  • Validation: C6-H (the most downfield doublet) must integrate to 1H. The Benzyl multiplet must integrate to 5H. The remaining upfield aromatic signals (C3/C5) must sum to 2H.

Impurity Profiling: Is it a Side Product?

Symptom: Small extra peaks are visible near the main signals.[7]

Common Synthetic Impurities: If you synthesized this via O-alkylation of 4-methylsalicylic acid with benzyl bromide, check for these specific artifacts:

ImpurityDiagnostic Peak (

in CDCl

)
Region
Benzyl Bromide ~4.50 ppm (s)CH

(Upfield of product OCH

)
Benzyl Alcohol ~4.65 ppm (s)CH

(Upfield of product OCH

)
4-Methylsalicylic Acid ~10.5 ppm (s)Phenolic -OH (Sharp, H-bonded)
Toluene ~2.36 ppm (s)Methyl (Overlaps with product methyl!)[1]

Pro-Tip for Toluene Removal: Since the toluene methyl peak (~2.36 ppm) overlaps critically with your product's methyl group (~2.35-2.40 ppm), use


C NMR  to distinguish them.[1]
  • Product Methyl Carbon: ~21-22 ppm.[1]

  • Toluene Methyl Carbon: ~21.5 ppm (Very close, but aromatic carbons differ).

  • Better Fix: Run a 1H NMR in DMSO-

    
     . Solvent effects often resolve the overlap between the toluene methyl and the benzoic acid methyl.
    

Experimental Protocols

Protocol A: High-Resolution Sample Preparation

To ensure reproducible chemical shifts and sharp peaks.[1]

  • Mass: Weigh 5–10 mg of the solid acid.

  • Solvent: Add 0.6 mL of CDCl

    
     (99.8% D)  containing 0.03% TMS.
    
    • Note: If solubility is poor, use DMSO-

      
      , but expect the -COOH peak to shift and broaden due to water exchange.[1]
      
  • Filtration: Filter the solution through a small plug of glass wool into the NMR tube to remove suspended solids (which cause line broadening).

  • Shimming: Ensure automated shimming is performed on the lock signal.

Protocol B: D O Shake (The "Acid Test")

To confirm the identity of the -COOH peak.

  • Acquire a standard

    
    H spectrum in CDCl
    
    
    
    .[1]
  • Add 1 drop of D

    
    O to the NMR tube.
    
  • Shake vigorously for 30 seconds.

  • Allow layers to separate (D

    
    O will float on CDCl
    
    
    
    or sink depending on density, but usually forms a distinct layer or emulsion).[1]
  • Re-acquire the spectrum.

  • Result: The peak at ~11-13 ppm (COOH) will disappear (exchange with D). The HDO peak at ~4.8 ppm will grow. The aromatic peaks will remain unchanged.

Visualizing the Dimerization Effect

The following diagram illustrates why the chemical shift of the carboxylic acid changes with concentration.

Dimerization Monomer Monomer Form (Dilute Solution) COOH...Solvent Shift: ~10-11 ppm Dimer Cyclic Dimer (Conc. Solution) COOH...HOOC Shift: ~12-13 ppm Monomer->Dimer High Conc. Non-polar Solvent Dimer->Monomer Dilution Polar Solvent (DMSO)

Figure 2.[1] Equilibrium between monomeric and dimeric forms of benzoic acid derivatives.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for chemical shift ranges).

  • Reich, H. J. (2025).[1] Structure Determination Using NMR: Chemical Shifts of Carboxylic Acids. University of Wisconsin-Madison.[1] Link

  • ChemicalBook. (2024).[1] 4-Benzyloxybenzoic acid NMR Spectrum. (Used for comparative aromatic shifts of the 2-benzyloxy isomer).[1] Link

  • PubChem. (2025).[1] 4-Methoxy-2-methylbenzoic acid.[1] (Used for methyl group shift comparison). Link

  • ResearchGate. (2016).[1] Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum? (Discussion on exchange dynamics). Link

Sources

Validation & Comparative

Validation of 4-Methyl-2-(phenylmethoxy)benzoic acid Structure by 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating protocol for the structural confirmation of 4-Methyl-2-(phenylmethoxy)benzoic acid (also known as 4-methyl-2-benzyloxybenzoic acid). It addresses the specific analytical challenge of distinguishing regioisomers in polysubstituted aromatic systems, where traditional 1D NMR and Mass Spectrometry often fail to provide definitive proof.

Executive Summary: The Regioisomer Trap

In the synthesis of substituted benzoic acids, particularly those involving electrophilic aromatic substitution or nucleophilic displacement, the risk of regioisomerism is high. For This compound , the primary structural risk is distinguishing it from its isomers (e.g., 5-methyl or 3-methyl analogs) or confirming the position of the benzyloxy ether vs. the ester (if synthesized via alkylation).

While LC-MS confirms the molecular formula (


, MW 242.27), it is blind to atom connectivity. Standard 1D 

H NMR provides chemical shifts consistent with the functional groups but often suffers from ambiguous peak assignments in the aromatic region. This guide establishes a comprehensive 2D NMR workflow (COSY, HSQC, HMBC) as the superior alternative for ab initio structure validation.

Comparative Analysis: 1D/MS vs. 2D NMR Strategy

The following table contrasts the "Standard" industry approach with the "Advanced Validation" protocol advocated in this guide.

FeatureMethod A: Standard (1D NMR + LC-MS) Method B: Advanced (Full 2D NMR)
Primary Output Molecular weight & functional group inventory.Atom-to-atom connectivity map.
Regioisomer Resolution Low. Relies on predicted coupling constants (

) which can be ambiguous (e.g., distinguishing 4-Me vs 5-Me via

vs

).
High. HMBC definitively links substituents to specific ring carbons.
Self-Validation No. Requires a reference standard for certainty.Yes. Internal correlations prove structure without external standards.
Data Integrity Susceptible to misinterpretation of overlapping aromatic multiplets.Spreads signals into two dimensions, resolving overlaps.
Throughput High (mins).Moderate (1-4 hours).

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-

    
     is recommended over CDCl
    
    
    
    for benzoic acids to prevent dimerization effects on the carboxyl proton and to ensure solubility.
  • Concentration: 10–15 mg in 600

    
    L solvent. (High concentration is critical for detecting weak long-range HMBC correlations).
    
  • Vessel: High-quality 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), use these specific parameter sets:

  • 
    H NMR (1D):  16 scans, 30° pulse, relaxation delay (
    
    
    
    )
    
    
    2.0s to ensure quantitative integration of aromatic protons.
  • 
    C NMR (1D):  1024 scans, proton-decoupled.
    
  • COSY (gCOSY): 256 increments, spectral width 10 ppm. Identifies scalar coupling (3-bond) networks (

    
    ).
    
  • HSQC (Multiplicity-Edited): Distinguishes CH/CH

    
     (positive) from CH
    
    
    
    (negative). Critical for identifying the benzyloxy CH
    
    
    .
  • HMBC (gHMBCad): Optimized for long-range coupling (

    
     Hz). This is the decision-making experiment. 
    

Data Analysis & Interpretation

The Logic of Assignment

The validation hinges on establishing the "Anchor Points": the Carbonyl (C1) , the Oxygenated Carbon (C2) , and the Methyl-bearing Carbon (C4) .

Step 1: 1D Proton Inventory
  • 
     12.50:  Broad singlet (COOH).
    
  • 
     7.30-7.50:  Multiplet (5H, Phenyl ring of benzyloxy group).
    
  • 
     5.25:  Singlet (2H, O-CH 
    
    
    
    -Ph).
  • 
     2.35:  Singlet (3H, Ar-CH 
    
    
    
    ).
  • Aromatic Core (3 Protons):

    • H6 (d,

      
       Hz):  Ortho to COOH (deshielded).
      
    • H5 (d,

      
       Hz):  Ortho to H6.
      
    • H3 (s): Isolated between -OBn and -Me (or weak meta coupling).

Step 2: Connectivity via HMBC (The Proof)

The structure is validated only if the following correlations are observed:

  • The Methyl Anchor:

    • The Methyl protons (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       2.35) must show HMBC correlations to C4  (ipso), C3 , and C5 .
      
    • Differentiation: If it were the 5-methyl isomer, the methyl would correlate to C5, C4, and C6.

  • The Ether Anchor:

    • The Benzylic CH

      
       (
      
      
      
      5.25) must correlate to C2 (
      
      
      ~158, ipso).
  • The Ring Closure:

    • H6 (

      
       ~7.8) must correlate to the Carbonyl C1  (
      
      
      
      ~167) and C2 (meta correlation).
    • H3 (

      
       ~6.9) must correlate to C1  (meta) and C2  (ortho).
      
Summary of Chemical Shift Data (Representative)
PositionType

(ppm)

(ppm)
HMBC Correlations (H

C)
1 C-COOH-167.5H3, H6
2 C-O-158.2H-Benzyl, H3, H6
3 CH6.95 (s)114.1Me, H5
4 C-Me-144.8H3, H5, H6, Me
5 CH6.85 (d)121.5Me, H3
6 CH7.78 (d)131.9H5
7 CH

2.35 (s)21.4C3, C4, C5
8 O-CH

5.25 (s)70.2C2, C-Ph(ipso)
9-13 Ph7.3-7.5 (m)127-136-

Visualization of Validation Logic

Experimental Workflow

This diagram illustrates the decision-making process for structural validation.

ValidationWorkflow Sample Unknown Sample (Candidate: 4-Me-2-OBn-Benzoic Acid) Exp1D 1D 1H NMR + LC-MS Sample->Exp1D Decision1 Is MW correct & Proton Count matches? Exp1D->Decision1 Exp2D 2D NMR Suite (HSQC, HMBC, COSY) Decision1->Exp2D Yes Fail Reject/Re-synthesize Decision1->Fail No Analysis Connectivity Analysis (HMBC Correlations) Exp2D->Analysis Result Validated Structure (Regioisomer Confirmed) Analysis->Result Correlations Match Prediction Analysis->Fail Mismatch

Caption: Figure 1. Step-wise analytical workflow ensuring rigorous structural verification before lot release.

HMBC Connectivity Map

This diagram visualizes the critical long-range couplings that define the substitution pattern.

HMBC_Map Me Methyl Protons (2.35 ppm) C4 C4 (C-Me) 144.8 ppm Me->C4 2J (Strong) C3 C3 (Ortho) 114.1 ppm Me->C3 3J C5 C5 (Meta) 121.5 ppm Me->C5 3J Bn Benzyl CH2 (5.25 ppm) C2 C2 (C-O) 158.2 ppm Bn->C2 3J (Definitive) H6 Aromatic H6 (7.78 ppm) C1 C1 (COOH) 167.5 ppm H6->C1 3J (Links Ring to Acid) H6->C2 3J H6->C4 3J

Caption: Figure 2. Key HMBC correlations. Green arrows confirm methyl position; Yellow confirms ether position; Red anchors the ring to the carboxylic acid.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on 2D NMR pulse sequences).

  • Elyashberg, M., Williams, A., & Martin, G. (2008). Computer-Assisted Structure Elucidation: Application of 2D NMR. Journal of Natural Products. (Validation methodologies).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shifts and coupling constants).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard for interpreting aromatic substitution patterns).

Sources

Comparative Guide: Synthetic Routes to 4-Methyl-2-(phenylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Methyl-2-(phenylmethoxy)benzoic acid (also known as 2-benzyloxy-4-methylbenzoic acid) centers on the selective protection of the phenolic hydroxyl group in the presence of a carboxylic acid.

For medicinal chemistry and small-scale (<50 g) applications , the Global Benzylation-Hydrolysis (Route A) is recommended. It offers the highest throughput with minimal handling, despite lower atom economy regarding the benzylating agent.

For process development and large-scale (>100 g) manufacturing , the Stepwise Methyl Ester Route (Route B) is superior. It significantly reduces the consumption of expensive benzyl bromide and simplifies purification, albeit at the cost of an additional step.

Strategic Route Analysis

The core challenge in synthesizing this molecule is the chemoselectivity between the phenolic hydroxyl and the carboxylic acid. Both are nucleophilic under basic conditions.

Route A: Global Benzylation & Selective Hydrolysis (The "One-Pot" Approach)

This method utilizes the reactivity of both functional groups to form a bis-benzylated intermediate (benzyl ester/benzyl ether), followed by selective saponification of the ester.

  • Mechanism: Simultaneous

    
     alkylation of carboxylate and phenoxide.
    
  • Pros: Rapid; avoids separate esterification step; high overall yield; robust purification (intermediate is lipophilic).

  • Cons: Wastes 1 equivalent of benzyl bromide (sacrificial protection of acid); lower atom economy.

Route B: Stepwise Methyl Ester Protection (The "Scalable" Approach)

This method protects the carboxylic acid as a methyl ester (cheap), alkylates the phenol, and then hydrolyzes the ester.

  • Mechanism: Fischer esterification

    
     Phenolic 
    
    
    
    alkylation
    
    
    Saponification.
  • Pros: High atom economy (uses MeOH for acid protection); lower raw material cost; amenable to large batches.

  • Cons: Three distinct chemical steps; longer overall processing time.

Comparative Data Matrix
FeatureRoute A: Global BenzylationRoute B: Stepwise Methyl Ester
Step Count 2 (Alkylation + Hydrolysis)3 (Esterification + Alkylation + Hydrolysis)
Overall Yield 80–85%75–80%
Atom Economy Low (Benzylation of COOH)High (Methylation of COOH)
Purification Crystallization (Final Step)Distillation/Crystallization (Intermediates)
Reagent Cost High (2.5 eq. Benzyl Bromide)Low (1.1 eq. Benzyl Bromide)
Suitability R&D / Discovery Process / Manufacturing

Pathway Visualization

The following diagram illustrates the divergent strategies for synthesizing the target molecule.

G Figure 1: Comparative Synthetic Pathways for this compound Start 4-Methylsalicylic Acid BisBn Intermediate A: Benzyl 2-(benzyloxy)-4-methylbenzoate Start->BisBn Route A (Global): BnBr (2.5 eq), K2CO3 Acetone, Reflux MeEster Intermediate B1: Methyl 2-hydroxy-4-methylbenzoate Start->MeEster Route B (Stepwise): MeOH, H2SO4 (cat) Reflux Product Target: This compound BisBn->Product Hydrolysis: NaOH, EtOH/H2O Reflux MeBnEster Intermediate B2: Methyl 2-(benzyloxy)-4-methylbenzoate MeEster->MeBnEster Alkylation: BnBr (1.1 eq), K2CO3 DMF MeBnEster->Product Hydrolysis: LiOH, THF/H2O

Figure 1: Comparison of the Global Benzylation (Red) and Stepwise Methylation (Blue) pathways.

Detailed Experimental Protocols

Protocol A: Global Benzylation (Recommended for R&D)

This protocol is optimized for speed and reliability in a discovery setting. It utilizes a "one-pot" alkylation followed by hydrolysis.

Reagents:

  • 4-Methylsalicylic acid (1.0 eq)

  • Benzyl bromide (2.5 eq)

  • Potassium carbonate (

    
    , anhydrous, 3.0 eq)
    
  • Solvent: Acetone (Reagent Grade)

  • Hydrolysis: Sodium Hydroxide (NaOH, 2N aq.), Ethanol.[1]

Step-by-Step Methodology:

  • Alkylation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylsalicylic acid (15.2 g, 100 mmol) in acetone (150 mL).

    • Add anhydrous

      
        (41.4 g, 300 mmol) followed by benzyl bromide  (29.7 mL, 250 mmol).
      
    • Heat the mixture to reflux (approx. 56°C) with vigorous stirring for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1); the starting material (

      
      ) should disappear, and the bis-benzylated product (
      
      
      
      ) should appear.
    • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude benzyl ester/ether as a viscous oil.

  • Hydrolysis (Saponification):

    • Dissolve the crude oil directly in Ethanol (200 mL).

    • Add 2N NaOH solution (100 mL, 200 mmol).

    • Reflux the mixture for 1–2 hours. The solution will become homogeneous.

    • Workup: Remove ethanol under reduced pressure. Dilute the aqueous residue with water (100 mL) and wash with Ethyl Acetate (2 x 50 mL) to remove benzyl alcohol (byproduct) and unreacted benzyl bromide.

    • Acidification: Cool the aqueous layer to 0–5°C and acidify carefully with 2N HCl to pH ~2. The product will precipitate as a white solid.[2][3]

    • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Validation Data:

  • Yield: ~21.8 g (90% over two steps).

  • Melting Point: 105–107°C [1].[1]

  • Purity: >98% (HPLC).

Protocol B: Stepwise Methyl Ester Route (Recommended for Scale-Up)

This protocol minimizes the use of benzyl bromide, reducing costs for larger batches.

Step-by-Step Methodology:

  • Esterification:

    • Reflux 4-methylsalicylic acid (100 mmol) in Methanol (200 mL) with catalytic

      
        (1 mL) for 12 hours.
      
    • Concentrate, neutralize with saturated

      
      , and extract with DCM to yield Methyl 2-hydroxy-4-methylbenzoate .
      
  • Selective O-Alkylation:

    • Dissolve the methyl ester (100 mmol) in DMF (100 mL).

    • Add

      
        (1.5 eq) and Benzyl bromide  (1.1 eq).
      
    • Stir at 60°C for 3 hours.

    • Quench with water and extract with Ethyl Acetate.[1] The product, Methyl 2-(benzyloxy)-4-methylbenzoate , can be used directly or recrystallized.

  • Hydrolysis:

    • Treat the methyl ester with LiOH (2 eq) in THF/Water (1:1) at room temperature for 4 hours.

    • Acidify with HCl to precipitate the final acid.[1]

Validation Data:

  • Yield: ~75–80% (Overall).[4][5]

  • Cost Efficiency: Reduces Benzyl Bromide usage by 56% compared to Route A.

Troubleshooting & Critical Parameters

IssueCauseSolution
Low Yield in Hydrolysis Incomplete saponification of the bulky benzyl ester.Increase reflux time or use a higher boiling solvent (e.g., Dioxane/Water instead of EtOH/Water).
Product Oiling Out Impurities (Benzyl alcohol) preventing crystallization.Ensure the rigorous Ethyl Acetate wash of the basic aqueous layer before acidification.
Incomplete Alkylation Moisture in solvent/base.Use anhydrous

and dry Acetone/DMF. Moisture consumes the alkyl halide.

References

  • European Patent Office. (1988). Compounds having antitumour and antibacterial properties. EP0278176A2.

  • ChemicalBook. (n.d.). This compound Properties and Preparation.

  • PubChem. (n.d.). This compound - Compound Summary.

Sources

Strategic Advantages of 4-Methyl-2-(phenylmethoxy)benzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of pharmaceutical process chemistry, the selection of starting materials and protecting groups dictates the viability of a synthetic route. 4-Methyl-2-(phenylmethoxy)benzoic acid (CAS: 17819-91-9), also known as 2-benzyloxy-4-methylbenzoic acid, represents a "privileged intermediate" compared to its unmasked analog (2-hydroxy-4-methylbenzoic acid) or its methyl-ether counterpart (2-methoxy-4-methylbenzoic acid).

This guide objectively analyzes the technical advantages of this reagent, focusing on orthogonal deprotection strategies , solubility profiles , and reaction fidelity . It is designed for medicinal chemists and process engineers seeking to optimize yields in the synthesis of polycyclic heterocycles (e.g., xanthones) and angiotensin II receptor antagonists.

Comparative Analysis: Why the Benzyl Ether Variant?

The decision to use the benzyloxy-protected derivative rather than the free phenol or a methyl ether is rarely arbitrary. It is a strategic choice driven by downstream compatibility.

Table 1: Technical Comparison of Reagents
FeatureThis compound (Subject)2-Hydroxy-4-methylbenzoic acid (Free Phenol)2-Methoxy-4-methylbenzoic acid (Methyl Ether)
Reaction Fidelity High .[1] Phenol is masked, preventing self-esterification or interference during acid activation.Low . Free phenol competes as a nucleophile; requires extra equivalents of coupling reagents.High . Phenol is masked effectively.
Solubility (Organic) Excellent . Lipophilic benzyl group ensures solubility in DCM, EtOAc, THF.Poor . Polar/H-bonding nature often requires DMSO/DMF or polar mixtures.Good . Soluble in most organic solvents.
Deprotection Mild/Orthogonal . Hydrogenolysis (

/Pd-C) or mild Lewis acids. Compatible with esters/nitriles.[2][3][4]
N/A . Already deprotected.Harsh . Requires

or strong nucleophiles. Often hydrolyzes esters or nitriles.
Crystallinity High .[3] Forms stable, non-hygroscopic crystals (mp 105–107°C).Moderate . Can be hygroscopic; prone to oxidation (quinones).High . Generally stable solid.
The "Killer Advantage": Orthogonal Deprotection

The primary reason to select This compound over the methyl ether variant is the orthogonality of the benzyl group .

  • Scenario : You are synthesizing a drug candidate containing an ethyl ester or a nitrile group elsewhere in the molecule.

  • Problem with Methyl Ether : Removing a methyl ether typically requires Boron Tribromide (

    
    ) or concentrated HBr. These conditions will simultaneously hydrolyze your ester or hydrate your nitrile, destroying the molecule.
    
  • Solution with Benzyl Ether : The benzyl group can be removed via catalytic hydrogenation (

    
    , Pd/C) at room temperature. This condition is neutral and leaves esters, nitriles, and even many amides completely intact.
    

Mechanistic Insight & Applications

Prevention of Self-Reactivity (The "Salicylate Problem")

When activating the carboxylic acid of a salicylate derivative (like 2-hydroxy-4-methylbenzoic acid) to form an amide or ester, the free ortho-phenol presents a mechanistic hazard. It can attack the activated acid (e.g., acid chloride or mixed anhydride) to form an intermolecular or intramolecular ester (oligomerization).

By masking the phenol as a benzyl ether, This compound forces the reaction exclusively to the carboxylic acid, ensuring clean conversion to the desired acid chloride or amide.

Case Study: Xanthone and Antitumor Agent Synthesis

This reagent is a documented intermediate in the synthesis of Xanthoneacetic acid derivatives (e.g., DMXAA analogs), which are potent vascular disrupting agents.

  • Workflow : The benzoic acid is converted to an acid chloride

    
     condensed with a nucleophile 
    
    
    
    cyclized.
  • Role : The benzyl group protects the oxygen during the aggressive Friedel-Crafts acylation steps and is removed only when the tricyclic core is established.

Experimental Protocols

The following protocols describe the synthesis of the reagent and its typical downstream application (Acid Chloride formation).

Protocol A: Synthesis of this compound

Adapted from EP0278176A2 and standard Williamson Ether Synthesis principles.

Reagents:

  • 2-Hydroxy-4-methylbenzoic acid (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: Acetone or DMF

  • Workup: HCl (1M), Ethyl Acetate

Step-by-Step:

  • Dissolution : Dissolve 2-hydroxy-4-methylbenzoic acid (e.g., 15.2 g, 100 mmol) in Acetone (150 mL).

  • Base Addition : Add anhydrous

    
     (34.5 g, 250 mmol) in portions. Stir for 30 mins to form the phenoxide/carboxylate salt.
    
  • Alkylation : Add benzyl bromide (14.3 mL, 120 mmol) dropwise over 20 minutes.

    • Note: This forms the benzyl ester AND benzyl ether.

  • Reflux : Heat to reflux for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Hydrolysis (One-Pot) : Once alkylation is complete, add water (50 mL) and NaOH (200 mmol). Reflux for 2 hours to hydrolyze the benzyl ester back to the acid, leaving the benzyl ether intact.

  • Workup : Evaporate acetone. Acidify the aqueous residue with 1M HCl to pH 2. The product will precipitate.[3]

  • Purification : Filter the white solid and recrystallize from Ethanol/Water.

    • Target Yield : 85–90%

    • Melting Point : 105–107°C.[3]

Protocol B: Activation to Acid Chloride (Downstream Utility)

Reagents:

  • This compound[3][5]

  • Thionyl Chloride (

    
    )
    
  • Catalytic DMF

Step-by-Step:

  • Suspend the dry acid (10 g) in

    
     (30 mL).
    
  • Add 2 drops of dry DMF (catalyst).

  • Reflux for 1 hour. The solid will dissolve, and gas evolution (

    
    , HCl) will cease.
    
  • Evaporate excess

    
     under vacuum to yield the acid chloride  as a stable oil/solid, ready for coupling.
    

Visualized Workflows

Diagram 1: Synthesis and Utility Pathway

This diagram illustrates the conversion of the raw material into the protected intermediate and its divergence into two major synthetic pathways.

SynthesisPathway Start 2-Hydroxy-4-methyl benzoic acid Step1 Step 1: Benzylation (BnBr, K2CO3) Start->Step1 Protection Intermediate 4-Methyl-2-(phenylmethoxy) benzoic acid (The Reagent) Step1->Intermediate Hydrolysis & Isolation PathA Path A: Acid Chloride (SOCl2) Intermediate->PathA PathB Path B: Direct Coupling (EDC/HOBt) Intermediate->PathB Product Target Drug Scaffold (e.g., Xanthone/Sartan) PathA->Product Friedel-Crafts PathB->Product Amidation

Caption: Workflow transforming the raw phenol into the versatile benzyl-protected intermediate, enabling diverse downstream couplings.

Diagram 2: Decision Logic for Protecting Group Selection

Use this logic tree to validate if this reagent is the correct choice for your specific synthesis.

DecisionTree Question1 Does target molecule contain Esters, Nitriles, or Amides? Yes YES Question1->Yes No NO Question1->No ResultBn USE Benzyl Ether (4-Methyl-2-(phenylmethoxy)...) Reason: H2/Pd-C is neutral Yes->ResultBn ResultMe Use Methyl Ether Reason: Cheaper, if BBr3 is tolerated No->ResultMe

Caption: Selection logic demonstrating why Benzyl protection is superior for complex molecules with sensitive functional groups.

References

  • Rewcastle, G. W., et al. (1989). Compounds having antitumour and antibacterial properties. European Patent Application EP0278176A2.

    • Source of the specific synthesis protocol and melting point d
  • BenchChem . (2025). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives.

    • Provides SAR context for substituted benzoic acids in drug discovery.
  • Salman, M., et al. (2002). An Efficient and Cost-Effective Synthesis of 3-Ethoxy-4-ethoxycarbonyl-phenylacetic Acid: A Key Acid Synthon of Repaglinide. Organic Process Research & Development.

    • Demonstrates the parallel methodology of protecting ortho-hydroxy benzoic acids during scale-up.
  • PubChem . This compound (CID 139683753). National Library of Medicine.

    • Verification of chemical structure and physical properties.

Sources

literature comparison of the properties of substituted benzophenoxy compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Properties of Substituted Benzophenoxy Compounds

Introduction: The Benzophenone Scaffold as a Privileged Structure

The benzophenone framework, characterized by a central carbonyl group linking two phenyl rings, is a ubiquitous and versatile scaffold in chemistry.[1][2] Its structural rigidity, coupled with the tunable electronic properties of the diaryl ketone system, makes it a foundational element in medicinal chemistry, materials science, and industrial applications.[3][4] Naturally occurring benzophenones, often found in higher plants and fungi, exhibit a wide array of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[4][5]

The true potential of this scaffold is unlocked through the strategic placement of various substituents on its phenyl rings. These modifications can profoundly alter the molecule's physicochemical and biological properties, transforming a simple aromatic ketone into a highly specific and potent agent. This guide provides a comparative analysis of key properties of substituted benzophenoxy compounds, grounded in experimental data, to assist researchers in drug discovery and development. We will explore how different functional groups influence antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities, providing a framework for rational drug design.

Comparative Analysis of Physicochemical Properties

The nature and position of a substituent dramatically influence a compound's fundamental physical and chemical characteristics, which in turn dictate its solubility, stability, membrane permeability, and ultimately, its biological activity.

Lipophilicity and Solubility

Lipophilicity, often expressed as the distribution coefficient (logD), is a critical parameter for drug absorption and distribution. Benzophenone itself is quite lipophilic, a property that can be modulated by substituents.[3] For instance, the addition of hydroxyl groups generally increases polarity and aqueous solubility, while alkyl or halogen groups enhance lipophilicity. This balance is crucial; while high lipophilicity can improve membrane penetration, it may also lead to poor solubility and non-specific binding.

Thermal and Spectroscopic Properties

Substituents also impact macroscopic properties like melting point and the molecule's interaction with electromagnetic radiation. A study on bromo-substituted benzophenones found a direct correlation between the substituent's position and the compound's melting point.[6] Specifically, increasing the distance of the bromine atom from the central carbonyl group (from the ortho to the para position) leads to a higher melting point.[6]

CompoundSubstituent PositionMelting Point (°C)
2-Bromobenzophenoneortho44.85
3-Bromobenzophenonemeta78.45
4-Bromobenzophenonepara84.85
Benzophenone (unsubstituted)N/A53.65
Data synthesized from AIP Publishing.[6]

Spectroscopic properties are similarly affected. The stretching vibration frequency of the carbonyl group (C=O) in FT-IR and FT-Raman spectra decreases as the bromine atom moves further from it, indicating a change in the electronic environment of the core scaffold.[6] The solvent environment and the electronic nature of substituents (electron-donating vs. electron-withdrawing) also cause predictable shifts in UV absorption bands.[7][8]

Comparative Analysis of Biological Activities

The strategic modification of the benzophenone core has yielded derivatives with a broad spectrum of biological activities. The following sections compare these activities based on experimental data from the literature.

Antimicrobial Activity

Substituted benzophenones have emerged as a promising class of antimicrobial agents, effective against both Gram-positive and Gram-negative bacteria.[9] The mechanism of action for some derivatives, such as 2,2′,4-trihydroxybenzophenone, involves disruption of the bacterial cell wall.[9][10]

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for various substituted benzophenoxy compounds against common bacterial pathogens. A lower MIC value indicates higher potency.

Compound ClassKey SubstituentsTarget OrganismsMIC Range (μg/mL)Reference
4-Hydroxy Benzophenones4-OH, various on second ringS. aureus, E. coli, B. subtilis3 - 16[11]
4-Benzoyl-phenoxy Acetic AcidsCarboxylic acid derivativeS. aureus, E. coli, B. subtilis12 - 46[11]
2,2′,4-Trihydroxybenzophenone2,2',4-OHS. aureus, E. coli, P. aeruginosa62.5 - 250[9]
Azetidinone DerivativesFused 2-azetidinone ringVarious bacteria and fungiNot specified, good inhibition noted[12]
Aminopropanol Derivatives1-phenoxy-3-dialkylamino-2-propanolS. aureus, E. coli, P. aeruginosa0.78 - 12.5[13]

Key Insight: The data suggests that the presence of a free 4-hydroxy group is beneficial for antibacterial activity, as the 4-hydroxy benzophenones showed significantly greater potency (lower MIC) than their corresponding acetic acid derivatives.[11] Furthermore, incorporating aminopropanol side chains can lead to highly potent compounds.[13]

Anticancer and Cytotoxic Activity

The benzophenone scaffold is also prevalent in compounds designed for anticancer applications. Substitutions play a critical role in modulating their potency and selectivity against various cancer cell lines.

The table below presents the half-maximal inhibitory concentration (IC50) values, a measure of a compound's effectiveness in inhibiting cancer cell growth.

Compound ID/ClassKey SubstituentsTarget Cell LineIC50 (μM)Reference
Compound 1 Dihydrocoumarin derivativeSMMC-7721 (Hepatocarcinoma)0.26[2][14]
Compound 1 Dihydrocoumarin derivativeHL-60 (Leukemia)0.48[14]
Compound 9 Dihydrocoumarin derivativeSMMC-7721 (Hepatocarcinoma)0.80[2][14]
Compound 8 Dihydrocoumarin derivativeSMMC-7721 (Hepatocarcinoma)1.02[2][14]
Compound s3 Isovanillic acid + 2,4-dimethylphenolSMMC-7721 (Hepatocarcinoma)0.111[14]

Key Insight: The synthesis of specific dihydrocoumarin derivatives of benzophenone has yielded compounds with exceptionally potent antitumor activity, with IC50 values in the nanomolar to low micromolar range.[14] This highlights the value of exploring fused ring systems and complex substitutions to enhance cytotoxicity against cancer cells.

Anti-inflammatory Activity

Inflammation is a complex biological response, and key mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are important therapeutic targets. Benzophenone derivatives have been shown to effectively inhibit these cytokines.[4]

Compound ClassKey SubstituentsTarget% Inhibition (at 10 μM)Reference
Amine-containing analogueN-methylpiperidineTNF-α54%[4]
Amine-containing analogueN-methylpiperidineIL-697%[4]
Thiazole derivatives4-phenyl-2-hydrazinothiazoleProstaglandin ProductionStrong inhibition[15]

Key Insight: The incorporation of amine-containing heterocycles, such as N-methylpiperidine, can produce potent dual inhibitors of TNF-α and IL-6.[4] Additionally, hybrid molecules combining benzophenone with a thiazole nucleus can inhibit both prostaglandin production and neutrophil recruitment, offering a potentially innovative mechanism of action compared to common NSAIDs.[15]

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a key research area. The ability of benzophenones to scavenge free radicals is highly dependent on the presence and position of hydroxyl groups.

One study synthesized novel benzophenones containing a 1,3-thiazol moiety and evaluated their antioxidant capacity.[16][17] The compound 5-(2,5-dihydroxybenzoyl)-2(3H)-benzothiazolone displayed significant antioxidant activity and was able to protect non-cancerous cells from oxidative stress-induced death.[16][17] This activity is attributed to the dihydroxy substitution pattern, which facilitates hydrogen atom donation to neutralize reactive oxygen species.

Structure-Activity Relationship (SAR) Framework

The data presented allows for the formulation of a basic Structure-Activity Relationship (SAR) framework. This logical framework helps guide the design of new, more effective compounds.

Structure-Activity Relationship (SAR) Logic for Benzophenones cluster_scaffold Core Scaffold cluster_substituents Substituent Modification cluster_properties Resulting Property Changes cluster_examples Specific Examples cluster_outcomes Observed Outcomes Scaffold Benzophenone Core Substituents Add/Modify Substituents (e.g., -OH, -Br, Heterocycles) Scaffold->Substituents PhysChem Altered Physicochemical Properties (Lipophilicity, m.p.) Substituents->PhysChem Impacts BioActivity Modulated Biological Activity (Antimicrobial, Anticancer) Substituents->BioActivity Impacts PhysChem->BioActivity Influences Antioxidant Increased Antioxidant & Antimicrobial Activity Anticancer Potent Anticancer Activity (Low IC50) AntiInflam Potent Anti-inflammatory Activity (IL-6 Inhibition) OH Hydroxyl (-OH) Groups OH->Antioxidant Hetero Fused Heterocycles Hetero->Anticancer Amine Amine Side-Chains Amine->AntiInflam

Caption: Logical flow of Structure-Activity Relationship (SAR) studies.

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays discussed in this guide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard for determining the antimicrobial potency of a compound.[12]

Objective: To determine the lowest concentration of a substituted benzophenone compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains (e.g., S. aureus, E. coli).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Microorganism suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard).

  • Positive control (standard antibiotic like Chloramphenicol).[12]

  • Negative control (broth and solvent only).

  • Incubator.

Procedure:

  • Preparation of Plates: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row to create a concentration gradient. Discard the final 100 µL from the last well.

  • Inoculation: Prepare a microbial inoculum adjusted to the 0.5 McFarland standard and dilute it according to standard guidelines. Add the specified volume (e.g., 10 µL) of this diluted inoculum to each well (except the negative control).

  • Controls: Prepare a positive control well containing broth, inoculum, and a standard antibiotic. Prepare a negative control well containing only broth and the solvent used for the test compounds to ensure it has no inhibitory effect.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).[12]

  • Reading Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for MIC Determination start Start prep_plate 1. Prepare 96-well plate with sterile broth start->prep_plate serial_dilute 2. Perform 2-fold serial dilution of test compound prep_plate->serial_dilute inoculate 3. Inoculate wells with standardized microbial suspension serial_dilute->inoculate controls 4. Add positive (antibiotic) & negative (solvent) controls inoculate->controls incubate 5. Incubate plate (e.g., 37°C for 24h) controls->incubate read_results 6. Visually assess turbidity to determine MIC incubate->read_results end_point End: MIC Value Obtained read_results->end_point

Caption: Standard workflow for the broth microdilution MIC assay.

Conclusion

The benzophenone scaffold is a highly adaptable platform for the development of novel therapeutic agents. This guide demonstrates that the introduction of specific substituents onto the benzophenone rings is a powerful strategy for modulating its physicochemical properties and tailoring its biological activity. Hydroxylation is a key factor for enhancing antioxidant and antimicrobial effects, while the addition of complex heterocyclic systems can produce compounds with potent, sub-micromolar anticancer and anti-inflammatory activities. The structure-activity relationships and experimental data compiled herein provide a valuable resource for researchers, enabling a more rational, data-driven approach to the design and optimization of next-generation substituted benzophenoxy compounds.

References

  • Rinner, U., et al. (2012). Structure−Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of P-glycoprotein. Journal of Medicinal Chemistry.
  • Al-Ostath, A., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules.
  • Shashikanth, S., et al. (2017). Synthesis and Inhibition of Microbial Growth by Benzophenone Analogues - A Simplistic Approach. Research & Reviews: Journal of Chemistry.
  • Jabeen, I., et al. (2012). Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. Journal of Medicinal Chemistry.
  • Correia-da-Silva, M., et al. (2009). Synthesis and antioxidant potential of novel synthetic benzophenone analogues. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kaya, Y., et al. (2018). Synthesis, characterization and antioxidant activities of dioxomolybdenum(VI) complexes of new Schiff bases derived from substituted benzophenones. Journal of Coordination Chemistry.
  • Giren, B. G., et al. (2021). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. AIP Publishing.
  • Felipe, L., et al. (2019). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology.
  • El-Hawary, S. S., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. ResearchGate.
  • Correia-da-Silva, M., et al. (2009). Synthesis and antioxidant potential of novel synthetic benzophenone analogues. Bioorganic & Medicinal Chemistry.
  • Vooturi, S. K., et al. (2013). Examination of a synthetic benzophenone membrane-targeted antibiotic. Organic & Biomolecular Chemistry.
  • Erasmus, E., et al. (2016). An electrochemical and computational chemistry study of substituted benzophenones. ResearchGate.
  • Vasyliev, M., et al. (2020). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. The Journal of V. N. Karazin Kharkiv National University, series "Medicine".
  • Zherikova, K. V., et al. (2022). Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. Molecules.
  • Al-Majmaie, S., et al. (2023). Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties. MDPI.
  • Zhou, B., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances.
  • Fain, V. Y., et al. (2020). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate.
  • Khan, I., et al. (2022). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry.
  • Zhou, B., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances.
  • de Oliveira, R. S., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Methyl-2-(phenylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the standard operating procedure (SOP) for the disposal of 4-Methyl-2-(phenylmethoxy)benzoic acid (also known as 2-(benzyloxy)-4-methylbenzoic acid). While this specific compound is not classified as an acutely toxic "P-listed" waste under EPA RCRA regulations, it is a bioactive organic acid that requires strict segregation from oxidative and basic waste streams to prevent exothermic reactions or the formation of insoluble precipitates in municipal water systems.

Immediate Action Directive:

  • DO NOT dispose of down the drain, regardless of aqueous solubility.

  • DO NOT mix with strong oxidizers (e.g., nitric acid, peroxides) in waste carboys.

  • DO segregate as "Non-Halogenated Organic Solid" (if pure) or "Non-Halogenated Organic Liquid" (if dissolved in solvents like DMSO or Methanol).

Chemical Safety Profile & Hazard Identification

Understanding the physicochemical properties of this compound is the first step in a self-validating disposal workflow.

PropertySpecificationOperational Implication
Chemical Class Aromatic Carboxylic Acid / EtherAcidic; potential for crystallization in pipes.
Physical State Solid (Crystalline Powder)Dust hazard; requires containment in solid waste bags.
GHS Classification Warning (Irritant)[1][2]• H315: Causes skin irritation.[1][2][3][4]• H319: Causes serious eye irritation.[2][3]• H335: May cause respiratory irritation.[2]
Reactivity Incompatible with Strong Oxidizers & BasesSegregation Critical: Reaction with bases generates heat.
RCRA Status Non-Listed (Characteristic Waste)Dispose of as general hazardous chemical waste.

Pre-Disposal Treatment & Segregation

Expertise Note: The primary cause of laboratory waste accidents involving organic acids is improper segregation. Mixing organic acids with oxidizing agents can lead to rapid gas evolution and container rupture.

Step 1: State Assessment

Determine the current state of the material to select the correct waste stream.

  • Scenario A: Pure Solid (Expired/Surplus)

    • Keep in original container if possible.

    • If the container is damaged, transfer to a clear, sealable secondary container (polyethylene or glass).

    • Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant."

  • Scenario B: Solution (Reaction Mixture/HPLC Waste)

    • Solvent Check: Identify the primary solvent.

      • Halogenated (DCM, Chloroform): Segregate to Halogenated Waste .[5]

      • Non-Halogenated (Methanol, DMSO, Acetone): Segregate to Non-Halogenated Waste .

    • pH Check: If the solution is highly acidic (pH < 2), do not mix with cyanide or sulfide wastes (risk of HCN/H2S gas generation).

Step 2: Quenching (Trace Residues Only)

For glassware cleaning only (not bulk disposal), residues may be rinsed with a dilute base (e.g., 5% Sodium Bicarbonate) to neutralize the acid before the solvent rinse is collected.

  • Logic: Neutralization increases water solubility, facilitating easier cleaning, but the rinsate must still be collected as chemical waste due to the organic content.

Waste Stream Decision Matrix

The following logic flow ensures compliance with local and federal regulations (e.g., EPA RCRA).

DisposalWorkflow Start Start: this compound Waste StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidCont Containerize in Yellow Hazardous Waste Bag/Bucket Solid->SolidCont SolidLabel Label: 'Organic Solid - Irritant' SolidCont->SolidLabel EHS Transfer to EHS / Incineration Facility SolidLabel->EHS SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo Contains Cl, F, Br NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens HaloWaste Red Can: Halogenated Waste Halo->HaloWaste NonHaloWaste Carboy: Organic Solvents NonHalo->NonHaloWaste HaloWaste->EHS NonHaloWaste->EHS

Figure 1: Logical decision tree for segregating benzoic acid derivative waste based on physical state and solvent composition.

Spill Contingency Protocols

In the event of a benchtop spill, follow this self-validating cleanup loop:

  • Isolate: Mark the area. If the powder is airborne, evacuate the immediate area to let dust settle.

  • PPE Up: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Containment (Solid):

    • Do not dry sweep (creates dust).

    • Cover with a damp paper towel to weigh down the powder.

    • Scoop into a disposal bag.

  • Decontamination:

    • Wipe surface with 5% Sodium Bicarbonate solution.

    • Validation: The surface is clean when no white residue remains after drying.

  • Disposal: All cleanup materials (towels, gloves) go into the Solid Hazardous Waste container.

References & Regulatory Grounding[4][5][8]

  • PubChem. Benzoic acid, 2-(benzyloxy)- (Compound Summary). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

  • American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(phenylmethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(phenylmethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.